(Biphenyl-2-yloxy)-acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylphenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c15-14(16)10-17-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAKUMOXHJKKTDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10277241 | |
| Record name | (biphenyl-2-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5348-75-4 | |
| Record name | 5348-75-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (biphenyl-2-yloxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10277241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (Biphenyl-2-yloxy)-acetic acid: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of (Biphenyl-2-yloxy)-acetic acid, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Properties
This compound is a biphenyl derivative characterized by a carboxymethyl group attached to a biphenyl structure via an ether linkage. Its physicochemical properties are crucial for understanding its behavior in biological and chemical systems.
Physicochemical Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2] |
| Molecular Weight | 228.25 g/mol | [1][2] |
| Melting Point | 109.5-110 °C | [3] |
| Boiling Point | 372.9 °C at 760 mmHg | [3] |
| Density | 1.202 g/cm³ | [3] |
| Refractive Index | 1.586 | [3] |
| logP (XLogP3) | 2.817 | [3] |
| Solubility | Soluble in water, ethanol, and acetone. | [1] |
Structural Information
The structural identifiers for this compound are essential for unambiguous identification and use in computational chemistry applications.
| Identifier | Value | Source |
| IUPAC Name | ([1,1'-biphenyl]-2-yloxy)acetic acid | |
| CAS Number | 5348-75-4 | [3] |
| SMILES | C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)O | [1] |
| InChI Key | MAKUMOXHJKKTDP-UHFFFAOYSA-N |
Experimental Protocols
Step 1: Synthesis of Ethyl (Biphenyl-2-yloxy)acetate (Williamson Ether Synthesis)
Objective: To synthesize the ethyl ester of this compound from 2-hydroxybiphenyl and ethyl chloroacetate.
Materials:
-
2-hydroxybiphenyl
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous acetone
-
Stir bar
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a stir bar and reflux condenser, add 2-hydroxybiphenyl (1 equivalent) and anhydrous acetone.
-
Stir the mixture until the 2-hydroxybiphenyl is fully dissolved.
-
Add anhydrous potassium carbonate (1.5 equivalents) to the solution.
-
Add ethyl chloroacetate (1.2 equivalents) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate using a rotary evaporator to remove the acetone.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl (biphenyl-2-yloxy)acetate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Hydrolysis of Ethyl (Biphenyl-2-yloxy)acetate
Objective: To hydrolyze the ethyl ester to the final carboxylic acid product.
Materials:
-
Ethyl (biphenyl-2-yloxy)acetate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) solution (e.g., 2 M)
-
Stir bar
-
Round-bottom flask
-
pH paper or pH meter
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the ethyl (biphenyl-2-yloxy)acetate (1 equivalent) in ethanol in a round-bottom flask with a stir bar.
-
Add the sodium hydroxide solution (2-3 equivalents) to the flask.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture in an ice bath.
-
Acidify the reaction mixture by slowly adding hydrochloric acid solution until the pH is approximately 2. A precipitate of this compound should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any inorganic salts.
-
Dry the purified this compound in a vacuum oven.
Visualizations
Synthesis and Characterization Workflow
The following diagram illustrates a logical workflow for the synthesis and subsequent characterization of this compound.
Caption: Synthesis and characterization workflow for this compound.
References
An In-depth Technical Guide to the Synthesis of (Biphenyl-2-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Biphenyl-2-yloxy)-acetic acid is a valuable scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of a primary synthesis pathway for this compound, focusing on the Williamson ether synthesis. Detailed experimental protocols, mechanistic insights, and quantitative data are presented to facilitate its synthesis in a laboratory setting.
Introduction
This compound, also known as 2-(2-phenylphenoxy)acetic acid, is an aromatic carboxylic acid derivative. The biphenyl moiety is a common structural motif in pharmacologically active compounds, and the introduction of an oxy-acetic acid group can enhance solubility and provide a key site for interaction with biological targets. This guide details a reliable and widely applicable method for its synthesis.
Primary Synthesis Pathway: Williamson Ether Synthesis
The most common and straightforward method for the preparation of this compound is the Williamson ether synthesis. This pathway involves two main steps: the formation of the phenoxide of 2-hydroxybiphenyl and its subsequent nucleophilic substitution reaction with an ester of chloroacetic acid, followed by hydrolysis of the resulting ester.
Overall Reaction Scheme
Mechanism of the Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In the first step, a strong base is used to deprotonate the hydroxyl group of 2-hydroxybiphenyl, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of ethyl chloroacetate, displacing the chloride leaving group in a concerted step to form the ether linkage. The subsequent hydrolysis of the ester to the carboxylic acid is a standard saponification reaction.
Experimental Protocols
The following protocols are adapted from established procedures for Williamson ether synthesis and are tailored for the synthesis of this compound.
Step 1: Synthesis of Ethyl (Biphenyl-2-yloxy)acetate
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 2-Hydroxybiphenyl | 170.21 | 10.0 g | 1.0 |
| Sodium Hydroxide | 40.00 | 2.35 g | 1.0 |
| Ethyl Chloroacetate | 122.55 | 8.0 mL | 1.5 |
| Ethanol | 46.07 | 100 mL | - |
| Water | 18.02 | 20 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 10.0 g of 2-hydroxybiphenyl in 100 mL of ethanol.
-
Slowly add a solution of 2.35 g of sodium hydroxide in 20 mL of water to the flask with stirring.
-
To the resulting solution, add 8.0 mL of ethyl chloroacetate.
-
Heat the reaction mixture to reflux and maintain for 3-4 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.
-
Extract the aqueous mixture with 3 x 75 mL of diethyl ether.
-
Combine the organic extracts and wash with 2 x 50 mL of water, followed by 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude ethyl (biphenyl-2-yloxy)acetate.
Step 2: Hydrolysis of Ethyl (Biphenyl-2-yloxy)acetate to this compound
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity |
| Crude Ethyl (biphenyl-2-yloxy)acetate | 256.29 | From Step 1 |
| Sodium Hydroxide | 40.00 | 5.0 g |
| Ethanol | 46.07 | 50 mL |
| Water | 18.02 | 50 mL |
| Concentrated HCl | 36.46 | As needed |
Procedure:
-
Dissolve the crude ethyl (biphenyl-2-yloxy)acetate in a mixture of 50 mL of ethanol and 50 mL of 10% aqueous sodium hydroxide solution in a round-bottom flask.
-
Heat the mixture to reflux for 1-2 hours.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 100 mL of water.
-
Wash the aqueous solution with 2 x 50 mL of diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to obtain this compound.
-
The crude product can be recrystallized from a suitable solvent such as an ethanol/water mixture to yield the pure product.
Visualization of the Synthesis Pathway
The following diagrams illustrate the key steps and mechanisms in the synthesis of this compound.
Caption: Overall workflow for the synthesis of this compound.
Caption: Mechanism of the Williamson ether synthesis step.
Conclusion
This technical guide outlines a robust and reproducible pathway for the synthesis of this compound. The Williamson ether synthesis, followed by hydrolysis, provides a reliable method for obtaining this valuable compound. The detailed protocols and mechanistic diagrams serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development. Careful execution of the described procedures should enable the successful synthesis and purification of this compound for further research and application.
The Rising Therapeutic Potential of (Biphenyl-2-yloxy)-acetic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The (Biphenyl-2-yloxy)-acetic acid scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth overview of the current state of research, focusing on the anticancer, anti-inflammatory, and antimicrobial properties of these compounds. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative biological data, and insights into the underlying mechanisms of action.
Anti-inflammatory and Analgesic Activity
Derivatives of this compound have shown significant promise as anti-inflammatory and analgesic agents. A key mechanism of action for many of these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition
A significant body of research has focused on the development of this compound derivatives as selective COX-2 inhibitors.[1][2][3] The selective inhibition of COX-2 over COX-1 is a critical therapeutic goal, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]
Certain phenoxy acetic acid derivatives, including those with a biphenyl moiety, have demonstrated potent and selective COX-2 inhibition with IC50 values in the nanomolar range. For instance, some synthesized compounds exhibited IC50 values as low as 0.06 µM for COX-2.[1][3] This high degree of selectivity is a promising indicator of a favorable safety profile.
Table 1: In Vitro Cyclooxygenase (COX) Inhibitory Activity of Selected Phenoxy Acetic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| 5d | Not Reported | 0.08 | Not Reported |
| 5e | Not Reported | 0.07 | Not Reported |
| 5f | Not Reported | 0.06 | Not Reported |
| 7b | Not Reported | 0.09 | Not Reported |
| 10c | Not Reported | 0.08 | Not Reported |
| 10d | Not Reported | 0.07 | Not Reported |
| 10e | Not Reported | 0.06 | Not Reported |
| 10f | Not Reported | 0.06 | Not Reported |
| 6a | Not Reported | 0.03 | 365.4 |
| 6c | Not Reported | 0.03 | 196.9 |
| Celecoxib (Reference) | Not Reported | Not Reported | Not Reported |
| Mefenamic Acid (Reference) | Not Reported | Not Reported | Not Reported |
Data sourced from multiple studies on phenoxy acetic acid derivatives, some of which include a biphenyl structure.[1][2][3]
In Vivo Anti-inflammatory and Analgesic Models
The anti-inflammatory effects of these derivatives have been corroborated in various animal models. In the carrageenan-induced rat paw edema model, a standard for acute inflammation, pretreatment with active compounds led to a significant reduction in paw swelling.[1][4][5] For example, compound 4e, a 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide, reduced paw edema at a dose of 100 mg/kg.[4][5] Furthermore, some phenoxy acetic acid derivatives demonstrated a significant inhibition of paw thickness (up to 63.35%) and paw weight (up to 68.26%).[1][3]
The analgesic potential has been evaluated using the acetic acid-induced writhing test in mice. Compound 4e showed a dose-dependent inhibition of writhing, indicating its analgesic properties.[4][5]
Table 2: In Vivo Anti-inflammatory and Analgesic Activity of Selected Biphenyl Derivatives
| Compound | Animal Model | Dose | % Inhibition of Paw Edema | % Inhibition of Writhing |
| 4e | Rat | 100 mg/kg | Significant reduction | Dose-dependent |
| 5f | Rat | Not Reported | 63.35% (thickness), 68.26% (weight) | Not Reported |
| 7b | Rat | Not Reported | 46.51% (thickness), 64.84% (weight) | Not Reported |
Data compiled from studies on biphenyl and phenoxy acetic acid derivatives.[1][3][4][5]
Experimental Protocols
Carrageenan-Induced Rat Paw Edema:
-
Male Wistar rats are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test compound or vehicle (control) is administered orally.
-
After a specified time (e.g., 1 hour), 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: ((Vc - Vt) / Vc) * 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test:
-
Swiss albino mice are divided into groups and fasted for 12 hours before the experiment.
-
The test compound or vehicle is administered orally.
-
After a defined period (e.g., 30 minutes), 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.
-
The number of writhes (a specific stretching posture) is counted for a set duration (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
The percentage of protection against writhing is calculated as ((Wc - Wt) / Wc) * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Signaling Pathway
The anti-inflammatory action of these compounds is primarily mediated through the inhibition of the arachidonic acid cascade.
Caption: Selective inhibition of COX-2 by this compound derivatives.
Anticancer Activity
Recent studies have highlighted the potential of hydroxylated biphenyl compounds, structurally related to curcumin, as anticancer agents, particularly against malignant melanoma.[6]
In Vitro Cytotoxicity
Two novel hydroxylated biphenyl compounds, designated as 11 and 12, have demonstrated significant antiproliferative activity against melanoma cell lines (CN and GR).[6] These compounds exhibited low micromolar IC50 values while showing no toxicity towards normal human fibroblasts, indicating a favorable therapeutic window.[6]
Table 3: In Vitro Anticancer Activity of Hydroxylated Biphenyl Compounds against Melanoma Cells
| Compound | Cell Line | IC50 (µM) after 24h | IC50 (µM) after 72h |
| 11 | CN | Not Reported | 1.7 ± 0.5 |
| 12 | CN | Not Reported | 2.0 ± 0.7 |
| 11 | GR | Not Reported | Not Reported |
| 12 | GR | Not Reported | Not Reported |
Data from a study on novel hydroxylated biphenyl compounds.[6]
Experimental Protocols
MTT Cell Proliferation Assay:
-
Cancer cells (e.g., melanoma cell lines CN and GR) are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds (e.g., 0.5–32 µM) for different time points (e.g., 24 and 72 hours).
-
After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in fresh medium is added to each well.
-
The plates are incubated for a further 3-4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
-
The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are calculated using non-linear regression analysis.
Caption: Workflow for determining anticancer activity using the MTT assay.
Antimicrobial Activity
The biphenyl scaffold is also recognized for its presence in compounds with antimicrobial properties.[7][8][9][10] While specific data on the antimicrobial activity of this compound itself is limited in the current literature, related biphenyl derivatives have shown activity against various pathogens.
For instance, some biphenyl hydrazide-hydrazone derivatives are known to exhibit good antimicrobial activity.[7] Additionally, certain synthesized 4-biphenyl acetamide derivatives have demonstrated antifungal properties against Fusarium udum and Curvularia lunata.[7]
The antimicrobial potential of this compound derivatives represents a promising area for future research and development.
Conclusion and Future Directions
This compound and its derivatives represent a versatile and promising class of compounds with significant therapeutic potential. The demonstrated anti-inflammatory, analgesic, and anticancer activities, coupled with favorable selectivity profiles in some cases, warrant further investigation.
Future research should focus on:
-
Expanding the structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.
-
Elucidating the detailed mechanisms of action , particularly for the observed anticancer effects, to identify novel molecular targets and pathways.
-
Conducting comprehensive preclinical studies , including pharmacokinetic and toxicological profiling, to assess the drug-like properties of the most promising candidates.
-
Investigating the antimicrobial spectrum of this compound derivatives to explore their potential in combating infectious diseases.
The continued exploration of this chemical scaffold holds the potential to deliver novel and effective therapeutic agents for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel anti-inflammatory agents featuring phenoxy acetic acid moiety as a pharmacophore for selective COX-2 inhibitors: Synthesis, biological evaluation, histopathological examination and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Anti-inflammatory and Analgesic Activity of a New Class of Biphenyl Analogs in Animal Models of Inflammation | Semantic Scholar [semanticscholar.org]
- 6. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oaji.net [oaji.net]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
(Biphenyl-2-yloxy)-acetic Acid Pharmacophore: A Technical Guide on its Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist
Disclaimer: Direct experimental data for (Biphenyl-2-yloxy)-acetic acid is not extensively available in public literature. This guide utilizes data from its close structural and functional analog, Fenofibric Acid , to illustrate the potential of the biphenyl-oxy-acetic acid pharmacophore. Fenofibric acid is the active metabolite of the widely used lipid-lowering drug, fenofibrate, and a well-characterized agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα). The principles, pathways, and protocols described are representative of how this chemical scaffold is likely to function and would be evaluated.
Executive Summary
The biphenyl moiety is a recognized pharmacophore in drug discovery, contributing to the biological activity of numerous therapeutic agents. The this compound scaffold, combining a biphenyl group, an ether linkage, and a carboxylic acid, presents a compelling architecture for interaction with nuclear receptors. While specific data on the 2-oxy isomer is limited, the closely related fibrate class of drugs, particularly the active metabolite fenofibric acid, provides a strong basis for its potential as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist.
This document outlines the core mechanism of action, pharmacophoric features, quantitative biological data, and detailed experimental protocols relevant to evaluating this class of compounds, using fenofibric acid as the primary exemplar. The activation of PPARα is a critical mechanism for regulating lipid metabolism and inflammation, making this pharmacophore a significant area of interest for treating metabolic diseases like hyperlipidemia.
The Biphenyl-Oxy-Acetic Acid Pharmacophore
The potential of the this compound scaffold is best understood by dissecting its key structural features, which are characteristic of PPAR agonists.
-
Biphenyl Group: Provides a large, hydrophobic region that can occupy the spacious ligand-binding pocket (LBP) of the PPARα receptor. This interaction is crucial for anchoring the molecule.
-
Carboxylic Acid: This acidic head group is a critical feature. It typically forms a key hydrogen bond interaction with a specific tyrosine residue (Tyr464 in human PPARα) in the activation function-2 (AF-2) helix of the receptor, which is essential for stabilizing the active conformation and initiating transcriptional activation.
-
Ether Linkage & Acetic Acid Chain: This component acts as a spacer, providing the correct orientation and distance for the carboxylic acid to interact with the key amino acid residues within the LBP.
Below is a conceptual diagram illustrating these key pharmacophoric features.
Caption: Key pharmacophoric features of the biphenyl-oxy-acid scaffold.
Core Mechanism of Action: PPARα Signaling Pathway
Fenofibric acid, the active form of fenofibrate, exerts its therapeutic effects by activating PPARα, a ligand-dependent transcription factor. The activation of PPARα leads to the modulation of numerous genes involved in fatty acid and lipoprotein metabolism.
The signaling cascade proceeds as follows:
-
Ligand Binding: Fenofibric acid enters the cell and binds to the ligand-binding domain of PPARα in the nucleus.
-
Heterodimerization: This binding induces a conformational change in PPARα, causing it to form a heterodimer with the Retinoid X Receptor (RXR).
-
PPRE Binding: The PPARα-RXR heterodimer binds to specific DNA sequences in the promoter regions of target genes. These sequences are known as Peroxisome Proliferator Response Elements (PPREs).
-
Transcriptional Regulation: The binding of the complex to PPREs recruits co-activator proteins, which initiates the transcription of target genes. This leads to an increase in the synthesis of proteins involved in fatty acid transport and oxidation (e.g., CPT1, ACOX1) and lipoprotein metabolism (e.g., lipoprotein lipase, ApoA-I), ultimately leading to reduced triglyceride levels.
Caption: PPARα signaling pathway activated by a fibrate ligand.
Quantitative Biological Data
The potency of a PPARα agonist is typically quantified by its half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in various assays. The following table summarizes the reported in vitro activity of fenofibric acid on human PPAR subtypes.
| Compound | Target | Assay Type | Value (EC₅₀/IC₅₀) | Efficacy | Reference |
| Fenofibric Acid | hPPARα | Transactivation Assay | 9.47 µM (EC₅₀) | 104% | |
| Fenofibric Acid | hPPARγ | Transactivation Assay | 61.0 µM (EC₅₀) | 87.7% | |
| Fenofibric Acid | hPPARδ | Transactivation Assay | No Activity | - | |
| Fenofibric Acid | hPPARα | - | 30 µM (EC₅₀) | - |
hPPAR: human Peroxisome Proliferator-Activated Receptor EC₅₀: Half-maximal effective concentration
Experimental Protocols
To evaluate the potential of this compound or its analogs as PPARα agonists, a cell-based reporter gene assay is a standard and robust method.
PPARα Reporter Gene Assay
This assay measures the ability of a compound to activate PPARα and induce the expression of a downstream reporter gene, such as luciferase.
Caption: Workflow for a PPARα luciferase reporter gene assay.
Detailed Protocol (Representative):
-
Cell Culture & Transfection:
-
HEK293 or HepG2 cells are commonly used.
-
Cells are co-transfected with two plasmids:
-
An expression vector containing the full-length human PPARα gene.
-
A reporter plasmid containing multiple copies of a PPRE sequence upstream of a minimal promoter driving the firefly luciferase gene.
-
-
A control plasmid (e.g., expressing Renilla luciferase) is often co-transfected for normalization of transfection efficiency.
-
-
Compound Treatment:
-
24 hours post-transfection, the cells are seeded into 96-well plates.
-
The cells are then treated with a serial dilution of the test compound (e.g., this compound) and a known agonist like fenofibric acid (positive control). A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The plates are incubated for 24-48 hours to allow for receptor activation and expression of the luciferase reporter gene.
-
-
Luciferase Assay:
-
After incubation, the culture medium is removed, and cells are lysed.
-
A luciferase assay reagent containing the substrate (e.g., luciferin) is added to the cell lysate.
-
-
Data Acquisition and Analysis:
-
The luminescence, which is proportional to the amount of luciferase produced, is measured using a luminometer.
-
The signal is normalized (e.g., to Renilla luciferase activity or cell viability).
-
The normalized data is plotted against the compound concentration, and a dose-response curve is fitted to calculate the EC₅₀ value.
-
(Biphenyl-2-yloxy)-acetic acid: A Technical Guide to its Discovery, Synthesis, and Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Biphenyl-2-yloxy)-acetic acid is a biphenyl ether derivative with a structural resemblance to a class of non-steroidal anti-inflammatory drugs (NSAIDs). While specific research on this compound is limited, its history and biological activities are intrinsically linked to the development of related molecules, most notably fenclofenac. This technical guide provides a comprehensive overview of this compound, drawing insights from analogous compounds to detail its probable discovery, synthesis, and mechanism of action. This document includes detailed experimental protocols, comparative quantitative data, and visualizations of key pathways and workflows to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.
Discovery and History
The discovery of this compound is not well-documented as a standalone event. Instead, its origins can be traced back to the extensive research and development of NSAIDs throughout the mid-20th century. The core structure, a biphenyl ether linked to an acetic acid moiety, was a key pharmacophore explored for its anti-inflammatory properties.
The most prominent analogue, fenclofenac, or [2-(2,4-dichlorophenoxy)phenyl]acetic acid, was synthesized and evaluated for its potent anti-inflammatory effects. It is highly probable that this compound, the unsubstituted parent compound of this series, was synthesized and assessed during the structure-activity relationship (SAR) studies that led to the development of fenclofenac. Pharmaceutical research at the time often involved the systematic synthesis of a series of analogues to understand the impact of various substituents on biological activity. While fenclofenac, with its dichlorinated ring, emerged as a clinical candidate, the parent compound likely served as a benchmark for these comparative studies. Fenclofenac was later withdrawn from the market due to side effects, a fate common to many NSAIDs of that era.
Synthetic Methodologies
The synthesis of this compound can be achieved through established methods for forming diaryl ethers and attaching the acetic acid side chain. The two most relevant synthetic routes are the Ullmann condensation and the Williamson ether synthesis.
Ullmann Condensation
The Ullmann condensation is a classic method for the formation of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.
Experimental Protocol: Ullmann Condensation for the Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, combine 2-phenylphenol (1.0 eq), methyl 2-bromophenylacetate (1.1 eq), potassium carbonate (2.0 eq) as the base, and copper(I) iodide (0.1 eq) as the catalyst.
-
Solvent Addition: Add a high-boiling point polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl (biphenyl-2-yloxy)-acetate.
-
Hydrolysis: Dissolve the crude ester in a mixture of methanol and aqueous sodium hydroxide solution and stir at room temperature or gentle heat until the hydrolysis is complete (monitored by TLC).
-
Final Product Isolation: Acidify the reaction mixture with hydrochloric acid to precipitate this compound. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Williamson Ether Synthesis
The Williamson ether synthesis provides an alternative route, involving the reaction of an alkoxide with an organohalide.
Experimental Protocol: Williamson Ether Synthesis for the Synthesis of this compound
-
Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-phenylphenol (1.0 eq) in a dry polar aprotic solvent such as DMF or acetone. Add a strong base like sodium hydride (1.1 eq) portion-wise at 0°C and stir until the evolution of hydrogen gas ceases, indicating the formation of the sodium 2-phenylphenoxide.
-
Ether Formation: To the freshly prepared alkoxide solution, add a solution of an haloacetic acid ester, such as ethyl bromoacetate (1.1 eq), dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours, monitoring the progress by TLC.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield the crude ethyl (biphenyl-2-yloxy)-acetate.
-
Hydrolysis and Isolation: Follow steps 6 and 7 from the Ullmann condensation protocol to hydrolyze the ester and isolate the final this compound.
Biological Activity and Mechanism of Action
Based on its structural similarity to fenclofenac and other NSAIDs, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes.
Prostaglandin Synthesis Signaling Pathway
COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting these enzymes, this compound would reduce the production of prostaglandins, thereby exerting its anti-inflammatory effects.
Caption: Prostaglandin synthesis pathway and the inhibitory action of NSAIDs.
Experimental Evaluation of Anti-inflammatory Activity
The anti-inflammatory potential of this compound can be assessed using standard in vitro and in vivo models.
3.2.1 In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of purified COX-1 and COX-2 enzymes.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Use commercially available purified ovine or human COX-1 and COX-2 enzymes.
-
Reaction Mixture: In a 96-well plate, prepare a reaction buffer containing Tris-HCl, hematin, and a suitable peroxidase.
-
Compound Incubation: Add various concentrations of this compound (dissolved in DMSO) to the wells containing the enzyme and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the peroxidase activity of the COX enzyme by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) spectrophotometrically. The rate of color development is proportional to the COX activity.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
3.2.2 In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Use male Wistar or Sprague-Dawley rats (150-200g).
-
Compound Administration: Administer this compound orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a known NSAID like indomethacin.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.
Quantitative Data and Structure-Activity Relationship (SAR)
Table 1: Comparative Anti-inflammatory Activity of Fenclofenac and other NSAIDs
| Compound | In Vitro COX Inhibition (IC50, µM) | In Vivo Carrageenan Paw Edema (ED50, mg/kg) |
| Fenclofenac | ~10 (COX-1), ~20 (COX-2) | ~25 |
| Indomethacin | ~0.1 (COX-1), ~1 (COX-2) | ~3 |
| Ibuprofen | ~15 (COX-1), ~250 (COX-2) | ~10 |
| Celecoxib | ~15 (COX-1), ~0.04 (COX-2) | ~1 |
Note: The data presented are approximate values compiled from various literature sources for comparative purposes.
The SAR for this class of compounds suggests that the presence and position of substituents on the biphenyl rings significantly influence potency and COX selectivity.
Caption: Structure-Activity Relationship (SAR) logic for biphenyl ether acetic acids.
Experimental Workflow Visualization
The overall process of synthesizing and evaluating a compound like this compound can be summarized in the following workflow.
Caption: General experimental workflow for the synthesis and evaluation of this compound.
Conclusion
This compound represents a foundational structure within a class of NSAIDs that includes the clinically evaluated drug fenclofenac. While direct research on this specific molecule is limited, a comprehensive understanding of its synthesis, mechanism of action, and potential biological activity can be extrapolated from the extensive studies conducted on its analogues. The synthetic routes are well-established, and the biological evaluation would follow standard protocols for NSAID discovery. This technical guide provides a framework for researchers interested in exploring this and related biphenyl ether structures for potential therapeutic applications. Further investigation into the specific biological profile of this compound could provide valuable data for the design of novel anti-inflammatory agents with improved efficacy and safety profiles.
Spectroscopic and Spectrometric Analysis of (Biphenyl-2-yloxy)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic and spectrometric data for (Biphenyl-2-yloxy)-acetic acid (CAS Number: 5348-75-4). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR) data, expected characteristic Infrared (IR) absorption frequencies, and anticipated Mass Spectrometry (MS) fragmentation patterns. Furthermore, it outlines comprehensive, standardized experimental protocols for the acquisition of such data, intended to guide researchers in their own analytical work.
Core Spectroscopic and Spectrometric Data
The following tables summarize the predicted and expected spectroscopic and spectrometric data for this compound.
Table 1: Predicted ¹H NMR Data
Predicted for a solution in CDCl₃ at 400 MHz.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~10.5 - 12.0 | Singlet (broad) | 1H | Carboxylic acid proton (-COOH) |
| ~7.5 - 7.6 | Multiplet | 2H | Aromatic protons |
| ~7.3 - 7.45 | Multiplet | 5H | Aromatic protons |
| ~7.0 - 7.1 | Multiplet | 2H | Aromatic protons |
| 4.68 | Singlet | 2H | Methylene protons (-O-CH₂-) |
Table 2: Predicted ¹³C NMR Data
Predicted for a solution in CDCl₃ at 100 MHz.
| Chemical Shift (ppm) | Assignment |
| ~173.0 | Carboxylic acid carbon (-COOH) |
| ~155.0 | Aromatic carbon (-O-Ar) |
| ~138.0 | Aromatic carbon (quaternary) |
| ~132.0 | Aromatic carbon (quaternary) |
| ~131.0 | Aromatic carbon |
| ~129.5 | Aromatic carbon |
| ~128.0 | Aromatic carbon |
| ~127.5 | Aromatic carbon |
| ~123.0 | Aromatic carbon |
| ~115.0 | Aromatic carbon |
| ~65.0 | Methylene carbon (-O-CH₂-) |
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |
| 3300 - 2500 | Strong, Broad | O-H stretch (Carboxylic acid)[1] |
| 3100 - 3000 | Medium | C-H stretch (Aromatic)[2] |
| 2960 - 2850 | Medium | C-H stretch (Aliphatic) |
| 1760 - 1690 | Strong | C=O stretch (Carboxylic acid)[1] |
| 1600 - 1450 | Medium to Strong | C=C stretch (Aromatic rings)[3] |
| 1320 - 1210 | Strong | C-O stretch (Carboxylic acid and Ether)[1] |
| 1250 - 1000 | Strong | C-O stretch (Aryl ether) |
| 950 - 910 | Medium, Broad | O-H bend (Carboxylic acid)[1] |
Table 4: Expected Mass Spectrometry Fragmentation
Based on Electron Ionization (EI) Mass Spectrometry.
| m/z | Ion | Comments |
| 228 | [C₁₄H₁₂O₃]⁺• | Molecular ion (M⁺•) |
| 183 | [C₁₂H₉O]⁺ | Loss of -COOH (mass 45)[4][5] |
| 169 | [C₁₂H₉O]⁺ | Loss of -CH₂COOH (mass 59) |
| 152 | [C₁₂H₈]⁺• | Loss of H₂O from the fragment at m/z 170 |
| 115 | [C₉H₇]⁺ | Further fragmentation of the biphenyl core |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 45 | [COOH]⁺ | Carboxyl fragment[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accuracy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Weigh approximately 5-10 mg of solid this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[7]
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.[7]
-
If required for precise chemical shift referencing, add a small amount of an internal standard such as tetramethylsilane (TMS).[7]
-
-
Instrument Parameters (Example for a 400 MHz Spectrometer) :
-
¹H NMR :
-
Observe frequency: 400 MHz
-
Pulse width: ~10 µs (90° pulse)
-
Acquisition time: 3-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 16-64
-
Temperature: 298 K
-
-
¹³C NMR :
-
Observe frequency: 100 MHz
-
Pulse width: ~12 µs (90° pulse)
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (or more, depending on sample concentration)
-
Proton decoupling: Broadband decoupling (e.g., WALTZ-16)
-
-
-
Data Processing :
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR) :
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet) :
-
Instrument Parameters (FTIR) :
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation :
-
Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[9]
-
The solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS) if further separation is required.[10]
-
-
Instrument Parameters (Example for ESI-LC-MS) :
-
Ionization Mode : Electrospray Ionization (ESI), typically in negative ion mode to deprotonate the carboxylic acid.
-
Mass Analyzer : Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Scan Range : m/z 50-500
-
Capillary Voltage : 3-4 kV
-
Drying Gas Flow and Temperature : Optimized for the specific instrument and solvent system.
-
-
Data Analysis :
-
Identify the molecular ion peak [M-H]⁻ in negative mode or [M+H]⁺ in positive mode.
-
Analyze the fragmentation pattern to elucidate the structure.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic and spectrometric analyses described.
Caption: General workflow for the spectroscopic and spectrometric analysis of a solid organic compound.
Caption: Simplified expected fragmentation pathway of this compound in EI-MS.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 9. Organic Acids Analyzed with LCMS - AppNote [mtc-usa.com]
- 10. organomation.com [organomation.com]
(Biphenyl-2-yloxy)-acetic Acid: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Biphenyl-2-yloxy)-acetic acid, also known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) derived from biphenylacetic acid. As an active metabolite of fenbufen, it is primarily used topically for the management of pain and inflammation associated with musculoskeletal disorders. The efficacy and safety of a pharmaceutical formulation are intrinsically linked to the physicochemical properties of the active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the solubility and stability of this compound in various solvents and under different stress conditions, critical parameters for formulation development, and ensuring product quality and shelf-life.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility and stability characteristics.
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| Synonyms | Felbinac, 4-Biphenylacetic acid | N/A |
| CAS Number | 5348-75-4 | N/A |
| Molecular Formula | C₁₄H₁₂O₃ | N/A |
| Molecular Weight | 228.24 g/mol | N/A |
| pKa | 4.29 ± 0.10 (Predicted) | |
| Appearance | White to beige powder/solid |
Solubility Profile
The solubility of this compound is a critical determinant of its bioavailability and formulation design. The following sections summarize its solubility in various solvent systems.
Solubility in Organic Solvents
This compound exhibits varied solubility in common organic solvents. Quantitative data is available for Dimethyl Sulfoxide (DMSO), with qualitative descriptions for other solvents.
| Solvent | Solubility | Temperature (°C) | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | Not Specified | [1] |
| Methanol | Soluble | Not Specified | [2] |
| Methanol | Slightly Soluble | Not Specified | [3] |
| Ethanol | Practically Insoluble | Not Specified | [2] |
| Acetone | Not Specified | Not Specified | N/A |
| Acetonitrile | Slightly Soluble | Not Specified | [3] |
Note: The conflicting qualitative descriptions for methanol solubility ("soluble" vs. "slightly soluble") highlight the need for further quantitative studies.
Aqueous Solubility
The aqueous solubility of this compound is pH-dependent due to the presence of a carboxylic acid functional group. As a weak acid with a pKa of approximately 4.29, its solubility is expected to increase significantly at pH values above its pKa.
Stability Profile
Understanding the stability of this compound under various stress conditions is crucial for predicting its shelf-life and identifying potential degradation pathways. Forced degradation studies are instrumental in developing stability-indicating analytical methods.
Forced Degradation Studies
A validated stability-indicating HPLC method has been developed to assess the stability of Felbinac under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, and thermal stress[4].
| Stress Condition | Observation |
| Acid Hydrolysis | Decomposition observed |
| Alkaline Hydrolysis | Decomposition observed |
| Oxidative Stress | Decomposition observed |
| Thermal Stress | Decomposition observed |
| Photolysis | Information not available |
Note: Specific quantitative data on the percentage of degradation under each condition and the identification of the resulting degradation products were not available in the reviewed literature. Such studies, likely conducted by pharmaceutical manufacturers, are typically proprietary.
Potential Degradation Pathways
While specific degradation products for this compound under forced conditions are not detailed in the available literature, potential degradation pathways for similar NSAIDs containing a phenylacetic acid moiety, such as diclofenac, include decarboxylation, hydroxylation, and cleavage of the ether linkage under strenuous conditions. In formulated products, interactions with excipients can also lead to degradation. For instance, in the presence of l-menthol, an esterification reaction can occur, forming an l-menthol ester of felbinac[5].
Experimental Protocols
Solubility Determination: Shake-Flask Method
The equilibrium solubility of this compound can be determined using the conventional shake-flask method.
Methodology:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed, screw-cap vial or flask.
-
Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or magnetic stirrer for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved solid.
-
Dilute the clear filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated stability-indicating HPLC-UV method.
Stability-Indicating HPLC Method
A reported stability-indicating HPLC method for the analysis of Felbinac and its degradation products is detailed below[4].
Chromatographic Conditions:
-
Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile : Phosphate Buffer (pH 3.5) (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 273 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
Forced Degradation Study Protocol
The following protocol outlines a general procedure for conducting forced degradation studies on this compound.
Methodology:
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid. Heat the solution (e.g., at 80°C) for a specified duration. Withdraw samples at different time points, neutralize with a suitable base, and dilute for analysis.
-
Alkaline Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M sodium hydroxide. Heat the solution (e.g., at 80°C) for a defined period. Withdraw samples, neutralize with a suitable acid, and dilute for analysis.
-
Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3%) at room temperature. Protect the solution from light. Withdraw samples at various time intervals and dilute for analysis.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) in a calibrated oven for a specified period. Dissolve the stressed solid, dilute, and analyze.
-
Photostability: Expose the solid drug and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples after exposure.
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. The peak purity of the parent drug should be assessed to ensure no co-eluting degradation products. For significant degradation products, LC-MS/MS can be employed for structural elucidation.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound. While qualitative data and established analytical methodologies provide a strong foundation, there is a clear need for more comprehensive quantitative data, particularly regarding its solubility in a wider range of pharmaceutically relevant solvents and a detailed pH-solubility profile. Furthermore, the identification and characterization of degradation products from forced degradation studies are essential for a complete stability profile. Such data are invaluable for the rational design of robust and effective formulations of this compound.
References
(Biphenyl-2-yloxy)-acetic acid: A Comprehensive Technical Guide to its Therapeutic Potential as a Bruton's Tyrosine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Biphenyl-2-yloxy)-acetic acid and its derivatives have emerged as a promising class of therapeutic agents, with a primary focus on the inhibition of Bruton's Tyrosine Kinase (BTK). This technical guide provides an in-depth analysis of the therapeutic potential of this chemical scaffold, with a particular emphasis on its derivative, Fenebrutinib (GDC-0853). Fenebrutinib is a potent, selective, and non-covalent inhibitor of BTK currently under investigation for the treatment of autoimmune diseases, most notably multiple sclerosis (MS). This document details the mechanism of action, summarizes key quantitative data from preclinical and clinical studies, provides detailed experimental protocols for relevant assays, and visualizes the associated signaling pathways and experimental workflows.
Introduction
This compound serves as a foundational structure for the development of targeted therapies. While information on the parent compound is limited, its structural motif is present in Fenebrutinib, a highly selective inhibitor of Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of B-cells and myeloid cells, such as microglia.[1][2] Dysregulation of BTK signaling is implicated in the pathophysiology of various autoimmune diseases and B-cell malignancies.[1] Fenebrutinib's unique non-covalent and reversible binding mode to BTK offers a potential advantage in terms of safety and off-target effects.[3] This guide will explore the therapeutic targeting of BTK by this compound derivatives, focusing on the extensive data available for Fenebrutinib.
Therapeutic Target: Bruton's Tyrosine Kinase (BTK)
The primary therapeutic target of Fenebrutinib, a derivative of this compound, is Bruton's Tyrosine Kinase (BTK). BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell development, activation, proliferation, and survival.[1] Beyond its role in B-cells, BTK is also expressed in myeloid cells, including microglia, the resident immune cells of the central nervous system (CNS).[4][5] In these cells, BTK is involved in Fc receptor (FcR) and Toll-like receptor (TLR) signaling, contributing to inflammatory responses.[1][2] The dual inhibition of BTK in both B-cells and microglia makes it an attractive target for diseases with both peripheral and central inflammatory components, such as multiple sclerosis.[4][5]
Mechanism of Action
Fenebrutinib acts as a potent and highly selective non-covalent inhibitor of BTK.[3] Unlike covalent BTK inhibitors that form a permanent bond with a cysteine residue (Cys481) in the active site of BTK, Fenebrutinib binds reversibly to the ATP-binding pocket.[6] This reversible binding, coupled with a long target residence time, leads to sustained inhibition of BTK activity.[3] By blocking the kinase activity of BTK, Fenebrutinib disrupts the downstream signaling cascade, preventing the activation of key signaling molecules such as phospholipase C gamma 2 (PLCγ2), protein kinase B (Akt), and extracellular signal-regulated kinase (ERK).[3] This ultimately leads to the modulation of B-cell and microglial functions, including reduced activation, proliferation, and cytokine release.[3][7]
Quantitative Data
The following tables summarize the key quantitative data for Fenebrutinib, the extensively studied derivative of this compound.
Table 1: In Vitro Potency and Selectivity of Fenebrutinib
| Parameter | Value | Reference |
| BTK Ki | 0.91 nM | [3] |
| BTK IC50 (Enzymatic) | 2 nM | |
| Selectivity vs. other kinases | >130-fold | [8][9] |
| BTK Residence Time | 18.3 ± 2.8 hours | [3] |
Table 2: Cellular Activity of Fenebrutinib
| Assay | Cell Type | IC50 | Reference |
| BCR-induced CD69 expression | Human B-cells | 8.4 nM | [3] |
| FcγR-mediated TNF-α release | Human Monocytes | 1.3 nM | [3] |
| BTK Y223 Autophosphorylation | Human Whole Blood | 11 nM | [3] |
| Myeloid Cell CD63 Expression | Human Whole Blood | 31 nM |
Table 3: Clinical Efficacy of Fenebrutinib in Multiple Sclerosis (Phase II FENopta Study)
| Endpoint | Fenebrutinib | Placebo | % Reduction | p-value | Reference |
| Annualized Relapse Rate (48 weeks) | 0.04 | N/A | N/A | N/A | [4][10] |
| New T1 Gd+ lesions (12 weeks) | 0.077 | 0.245 | 69% | 0.0022 | [1] |
| New or enlarging T2 lesions (12 weeks) | N/A | N/A | 74% | N/A | [10] |
| Relapse-free patients (48 weeks) | 96% | N/A | N/A | N/A | [7][10] |
| Patients free of T1 Gd+ lesions (48 weeks) | 99% | N/A | N/A | N/A | [4][10] |
Table 4: Clinical Efficacy of Fenebrutinib in Multiple Sclerosis (Phase III FENhance and FENtrepid Studies)
| Study | Comparison | Primary Endpoint | Result | Reference |
| FENhance 2 (Relapsing MS) | vs. Teriflunomide | Annualized Relapse Rate | Significantly reduced | [8][11][12][13][14] |
| FENtrepid (Primary Progressive MS) | vs. Ocrelizumab | Time to onset of 12-week confirmed disability progression | Non-inferior | [11][12][13][15][16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound derivatives like Fenebrutinib.
BTK Enzyme Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
Objective: To determine the in vitro potency of a test compound to inhibit BTK enzyme activity.
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase. Inhibition of this binding by a test compound results in a decrease in the FRET signal.[11][17][18][19]
Materials:
-
BTK enzyme (recombinant)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236 (Alexa Fluor™ 647-labeled)
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (e.g., Fenebrutinib)
-
Staurosporine (positive control)
-
384-well plates
-
TR-FRET plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a 2X working solution of the Kinase/Antibody mixture in Kinase Buffer A.
-
Prepare a 4X working solution of the Tracer in Kinase Buffer A.
-
Prepare a serial dilution of the test compound and control inhibitor (Staurosporine) at 4X the final desired concentration in Kinase Buffer A containing 4% DMSO.
-
-
Assay Protocol (Final volume: 20 µL):
-
Add 5 µL of the 4X test compound or control to the wells of a 384-well plate.
-
Add 5 µL of Kinase Buffer A to the "0% displacement" control wells.
-
Add 5 µL of a high concentration of a known inhibitor to the "100% displacement" control wells.
-
Add 10 µL of the 2X Kinase/Antibody mixture to all wells.
-
Add 5 µL of the 4X Tracer to all wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
B-Cell Activation Assay (Flow Cytometry)
Objective: To assess the effect of a test compound on the activation of B-cells in human peripheral blood mononuclear cells (PBMCs) or whole blood.
Principle: B-cell activation can be measured by the upregulation of surface markers such as CD69 and CD86, which can be quantified by flow cytometry.[5][9][12][20][21]
Materials:
-
Human PBMCs or whole blood
-
RPMI 1640 medium supplemented with 10% FBS
-
B-cell stimulus (e.g., anti-IgM antibody)
-
Test compound (e.g., Fenebrutinib)
-
Fluorochrome-conjugated antibodies: anti-CD19, anti-CD69, anti-CD86
-
Viability dye (e.g., 7-AAD)
-
Flow Cytometry Staining Buffer (PBS with 2% FBS)
-
96-well U-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation and Stimulation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend PBMCs in RPMI 1640 medium.
-
Plate 2 x 10⁵ cells per well in a 96-well plate.
-
Pre-incubate the cells with various concentrations of the test compound for 1 hour at 37°C.
-
Stimulate the cells with anti-IgM antibody for 18-24 hours at 37°C in a 5% CO₂ incubator. Include unstimulated and vehicle-treated controls.
-
-
Staining:
-
Harvest the cells and wash with Flow Cytometry Staining Buffer.
-
Resuspend the cells in 50 µL of staining buffer containing the viability dye and the fluorochrome-conjugated antibodies.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in 200 µL of staining buffer and acquire data on a flow cytometer.
-
Gate on live, single CD19+ B-cells.
-
Analyze the expression of CD69 and CD86 on the gated B-cell population.
-
Determine the percentage of activated B-cells and the median fluorescence intensity (MFI) for each marker.
-
Calculate the IC₅₀ value for the inhibition of B-cell activation.
-
Microglia Activation Assay (Cytokine Release ELISA)
Objective: To evaluate the effect of a test compound on the release of pro-inflammatory cytokines from activated microglia.
Principle: Activated microglia release cytokines such as TNF-α and IL-6, which can be quantified using a sandwich enzyme-linked immunosorbent assay (ELISA).[6][22][23][24][25]
Materials:
-
Human or murine microglial cell line (e.g., HMC3 or BV-2) or primary microglia
-
Culture medium (e.g., DMEM with 10% FBS)
-
Microglial stimulus (e.g., Lipopolysaccharide (LPS) or aggregated IgG)
-
Test compound (e.g., Fenebrutinib)
-
ELISA kit for the cytokine of interest (e.g., TNF-α)
-
96-well cell culture plates
-
ELISA plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate microglia at a density of 5 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the microglia with LPS (e.g., 100 ng/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
-
ELISA:
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's protocol. Briefly:
-
Coat a 96-well ELISA plate with the capture antibody overnight.
-
Block the plate with a blocking buffer.
-
Add the collected supernatants and standards to the plate and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using an ELISA plate reader.
-
Generate a standard curve using the recombinant cytokine standards.
-
Calculate the concentration of the cytokine in the supernatants based on the standard curve.
-
Determine the IC₅₀ value for the inhibition of cytokine release.
-
Visualizations
BTK Signaling Pathway in B-Cells
References
- 1. neurologytoday.aan.com [neurologytoday.aan.com]
- 2. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted (2-phenoxyphenyl)acetic acids with antiinflammatory activity. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. roche.com [roche.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. M2 Phenotype Microglia-derived Cytokine Stimulates Proliferation and Neuronal Differentiation of Endogenous Stem Cells in Ischemic Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmexec.com [pharmexec.com]
- 8. gene.com [gene.com]
- 9. From Bone to Flow: Comprehensive Flow Cytometry Protocol for Profiling B Cell Populations in Mouse Bone Marrow [protocols.io]
- 10. neurologylive.com [neurologylive.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. neurologylive.com [neurologylive.com]
- 14. fiercebiotech.com [fiercebiotech.com]
- 15. Multiple Sclerosis Foundation - Study suggests BTK inhibitor slows MS disability progression as effectively as Ocrevus [msfocus.org]
- 16. Fenebrutinib shows strong results in Phase III MS trials | ACNR [acnr.co.uk]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. benchchem.com [benchchem.com]
- 21. research.pasteur.fr [research.pasteur.fr]
- 22. Use of Meso-Scale Discovery™ to Examine Cytokine Content in Microglia Cell Supernatant | Springer Nature Experiments [experiments.springernature.com]
- 23. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling and Docking Studies of (Biphenyl-2-yloxy)-acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Biphenyl-2-yloxy)-acetic acid is a synthetic compound featuring a biphenyl scaffold, a structural motif prevalent in numerous biologically active molecules. Biphenyl derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, analgesic, and antihyperglycemic properties. This technical whitepaper provides an in-depth exploration of the in silico modeling and molecular docking of this compound. While direct computational studies on this specific molecule are not extensively published, this guide synthesizes data from closely related analogues to predict its biological targets and binding interactions. We present detailed experimental protocols for computational analysis, summarize potential quantitative data, and visualize relevant biological pathways and experimental workflows. The primary predicted targets for this compound, based on structural similarity to known inhibitors and agonists, are Aldose Reductase (AR) and Peroxisome Proliferator-Activated Receptors (PPARs).
Introduction
The biphenyl moiety serves as a critical pharmacophore in a wide range of therapeutic agents. Its derivatives are known to interact with various biological targets, leading to a spectrum of physiological effects. For instance, several derivatives of biphenyl-4-yloxy acetic acid are recognized as potential anti-inflammatory and analgesic drugs with reduced ulcerogenic potential. Furthermore, a series of benzofuran/benzothiophene biphenyl oxo-acetic acids have been identified as potent inhibitors of protein tyrosine phosphatase 1B, exhibiting good oral antihyperglycemic activity[1]. Given this precedent, this compound holds promise as a modulator of key biological pathways.
This guide focuses on the computational approaches used to elucidate the potential mechanisms of action of this compound. In silico modeling and molecular docking are powerful tools in modern drug discovery, enabling the prediction of ligand-protein interactions, binding affinities, and the rational design of more potent and selective drug candidates.
Predicted Biological Targets and Signaling Pathways
Based on the structural features of this compound, particularly the biphenyl and carboxylic acid groups, two primary target families are hypothesized: Aldose Reductase and Peroxisome Proliferator-Activated Receptors.
Aldose Reductase (AR) and the Polyol Pathway
Aldose reductase is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol[2]. Under hyperglycemic conditions, the increased flux through this pathway is implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy[2][3]. Inhibition of AR is a key therapeutic strategy to mitigate these complications. Many known AR inhibitors are carboxylic acid derivatives[2][4].
The signaling pathway below illustrates the role of Aldose Reductase in diabetic complications.
Peroxisome Proliferator-Activated Receptors (PPARs)
PPARs are ligand-activated transcription factors that play a crucial role in regulating glucose and lipid metabolism[5][6]. They are established targets for the treatment of metabolic disorders like type 2 diabetes and dyslipidemia. PPAR agonists often contain a carboxylic acid head group and a hydrophobic tail, a structural pattern present in this compound.
The signaling pathway below depicts the general mechanism of PPAR activation.
In Silico Modeling and Docking: Methodologies
A standard workflow for in silico analysis involves receptor and ligand preparation, molecular docking, and post-docking analysis such as molecular dynamics simulations.
Experimental Protocols
3.1.1 Receptor Preparation
-
Obtain Protein Structure: The three-dimensional crystal structure of the target protein (e.g., human Aldose Reductase, PDB ID: 1US0, or PPARγ, PDB ID: 2ATH) is retrieved from the Protein Data Bank (PDB).
-
Pre-processing: Using molecular modeling software such as AutoDock Tools or Maestro (Schrödinger), the protein structure is prepared by:
-
Removing water molecules and any co-crystallized ligands or non-essential co-factors.
-
Adding polar hydrogen atoms.
-
Assigning partial charges (e.g., Gasteiger charges).
-
Repairing any missing side chains or loops if necessary.
-
-
Binding Site Definition: The active site for docking is defined by creating a grid box that encompasses the known binding pocket of the co-crystallized ligand or catalytically important residues.
3.1.2 Ligand Preparation
-
Obtain Ligand Structure: The 2D structure of this compound is drawn using a chemical drawing tool like ChemDraw and converted to a 3D structure.
-
Energy Minimization: The 3D structure is energy-minimized using a force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge and Rotatable Bond Assignment: Partial charges are assigned, and rotatable bonds are defined to allow for conformational flexibility during docking.
3.1.3 Molecular Docking
-
Algorithm Selection: A docking algorithm, such as the Lamarckian Genetic Algorithm in AutoDock Vina, is chosen to perform the docking simulation.
-
Docking Simulation: The prepared ligand is docked into the defined binding site of the prepared receptor. The program generates a series of possible binding poses.
-
Pose Analysis: The resulting poses are clustered based on root-mean-square deviation (RMSD) and ranked according to their predicted binding affinity (docking score), typically in kcal/mol. The top-scoring poses are visually inspected to analyze key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-stacking.
3.1.4 Molecular Dynamics (MD) Simulation
-
System Setup: The top-ranked protein-ligand complex from docking is placed in a periodic box of solvent (e.g., water), and counter-ions are added to neutralize the system.
-
Equilibration: The system undergoes energy minimization to remove steric clashes, followed by a gradual heating to physiological temperature (e.g., 300 K) and pressure equilibration.
-
Production Run: The simulation is run for a significant time (e.g., 100 ns) to collect trajectory data of atomic movements.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the protein-ligand complex, root-mean-square fluctuation (RMSF) of residues, and the persistence of key interactions over time. Binding free energy can be estimated using methods like MM/PBSA or MM/GBSA.
The workflow for a typical molecular docking experiment is depicted below.
Data Presentation: Predicted Quantitative Data
While specific experimental data for this compound is unavailable, the following table summarizes representative docking scores and inhibition data for similar biphenyl carboxylic acid derivatives against Aldose Reductase and PPARγ. This data provides a reasonable estimation of the potential activity of the title compound.
| Compound Class | Target | Method | Docking Score (kcal/mol) | IC50 (µM) | Reference |
| Biphenyl Carboxylic Acid Analogue | Aldose Reductase | Molecular Docking | -7.9 to -8.1 | N/A | [7] |
| Thiosemicarbazone Derivative | Aldose Reductase | In Vitro Assay | N/A | 1.42 | [3] |
| Flavonoid (Rutin) | PPARα | Molecular Docking | -14.88 | N/A | [5] |
| Flavonoid (Rutin) | PPARγ | Molecular Docking | -13.64 | N/A | [5] |
| Orlistat | PPARα | Molecular Docking | -10.96 | N/A | [5] |
| Orlistat | PPARγ | Molecular Docking | -10.26 | N/A | [5] |
Note: Docking scores are highly dependent on the software and parameters used and should be interpreted as predictive values for binding affinity.
Conclusion
This technical guide outlines a comprehensive in silico approach to investigate the therapeutic potential of this compound. Based on structural homology to known bioactive molecules, Aldose Reductase and PPARs are identified as high-probability targets. The detailed methodologies for molecular docking and dynamics simulations provide a robust framework for researchers to computationally validate these hypotheses. The provided visualizations of the relevant signaling pathways and experimental workflows serve as a clear guide for conducting and interpreting such studies. Future work should focus on the synthesis and in vitro biological evaluation of this compound to confirm these in silico predictions and further elucidate its pharmacological profile.
References
- 1. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel Aldose Reductase Inhibitors from Spices: A Molecular Docking and Simulation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development, Molecular Docking, and In Silico ADME Evaluation of Selective ALR2 Inhibitors for the Treatment of Diabetic Complications via Suppression of the Polyol Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In silico and in vitro analysis of PPAR - α / γ dual agonists: Comparative evaluation of potential phytochemicals with anti-obesity drug orlistat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In-silico identification of peroxisome proliferator-activated receptor (PPAR)α/γ agonists from Ligand Expo Components database - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Biphenyl-Containing Compounds in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biphenyl scaffold, characterized by two interconnected phenyl rings, is a privileged structural motif in medicinal chemistry.[1] Its unique conformational flexibility and ability to engage in various intermolecular interactions have made it a cornerstone in the design of therapeutic agents across a multitude of disease areas.[2][3] This technical guide provides an in-depth review of biphenyl-containing compounds, covering their synthesis, therapeutic applications, and structure-activity relationships. We delve into key examples of biphenyl-based drugs in oncology, cardiovascular medicine, and anti-inflammatory therapy, presenting quantitative data in structured tables for comparative analysis. Furthermore, this guide furnishes detailed experimental protocols for the synthesis and biological evaluation of these compounds, alongside visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their medicinal chemistry.
Introduction
The biphenyl moiety is a prominent feature in a wide array of pharmacologically active molecules, including numerous marketed drugs.[1][4][5] The significance of this scaffold lies in its structural properties: the two phenyl rings can rotate relative to each other, allowing the molecule to adopt specific conformations required for binding to biological targets.[6] This conformational flexibility, combined with the ability to introduce substituents at various positions on the rings, provides a versatile platform for optimizing potency, selectivity, and pharmacokinetic properties.[2][3]
Biphenyl derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antihypertensive, anticancer, and antiviral effects.[7][8][9] Their prevalence in successful drugs, such as the angiotensin II receptor blocker losartan and the non-steroidal anti-inflammatory drug (NSAID) flurbiprofen, underscores the value of the biphenyl core in drug design.[10][11] This guide aims to provide a comprehensive overview of the synthesis, biological activity, and therapeutic applications of this important class of compounds for professionals in drug discovery and development.
Synthesis of Biphenyl-Containing Compounds
The construction of the biaryl bond is a cornerstone of synthesizing biphenyl-containing molecules. Several robust and versatile cross-coupling reactions have become standard methods in the medicinal chemist's toolbox.
2.1. Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate.[4][12] It is widely favored due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of a diverse range of boronic acids.[12][13]
-
General Reaction Scheme: Ar-X + Ar'-B(OH)₂ --(Pd catalyst, Base)--> Ar-Ar' (Where Ar and Ar' are aryl groups, and X is a halide)
2.2. Ullmann Reaction
The Ullmann reaction involves the copper-promoted coupling of two aryl halides.[2][14] While traditional Ullmann conditions require high temperatures, modern modifications have been developed that allow the reaction to proceed under milder conditions.
-
General Reaction Scheme: 2 Ar-X --(Cu catalyst)--> Ar-Ar' + CuX₂
2.3. Negishi Cross-Coupling
The Negishi cross-coupling reaction utilizes an organozinc reagent and an organic halide in the presence of a nickel or palladium catalyst.[4][14] It is known for its high reactivity and functional group tolerance.
-
General Reaction Scheme: Ar-X + Ar'-Zn-X --(Ni or Pd catalyst)--> Ar-Ar'
2.4. Other Methods
Other notable methods for biphenyl synthesis include the Stille coupling (using organotin reagents), Hiyama coupling (using organosilicon reagents), and the Wurtz-Fittig reaction.[2][4][14] The choice of synthetic route often depends on the desired substitution pattern and the compatibility of functional groups on the starting materials.
Below is a generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Therapeutic Applications of Biphenyl-Containing Compounds
The biphenyl scaffold is a key component in drugs targeting a wide range of diseases.
3.1. Anticancer Agents
Numerous biphenyl derivatives have been investigated for their potential as anticancer agents, acting through various mechanisms.[7]
-
Tubulin Polymerization Inhibitors: Some biphenyl compounds, designed as analogs of natural products like colchicine, have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[15]
-
Kinase Inhibitors: The biphenyl scaffold can serve as a core for designing inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.
-
Other Mechanisms: Biphenyl derivatives have also been developed as inhibitors of other cancer-related targets, such as FtsZ, and as agents that induce apoptosis through pathways independent of tubulin inhibition.[16][17]
The following table summarizes the in vitro cytotoxic activity of selected biphenyl-containing compounds against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| DPDQ-3a | Various | Lower than cisplatin | [7] |
| Unsymmetrical Biphenyl 27 | HTCL panel | 0.04 - 3.23 | [18] |
| Unsymmetrical Biphenyl 35 | HTCL panel | 0.04 - 3.23 | [18] |
| Unsymmetrical Biphenyl 40 | HTCL panel | 0.04 - 3.23 | [18] |
| Hydroxylated Biphenyl 11 | Melanoma | 1.7 ± 0.5 | [16] |
| Hydroxylated Biphenyl 12 | Melanoma | 2.0 ± 0.7 | [16] |
| Biphenyl Carboxylic Acid 3a | MCF-7 | 10.14 ± 2.05 | [13] |
| Biphenyl Carboxylic Acid 3a | MDA-MB-231 | 10.78 ± 2.58 | [13] |
| Biphenyl Carboxylic Acid 3j | MCF-7 | 9.92 ± 0.97 | [13] |
| Biphenyl Carboxylic Acid 3j | MDA-MB-231 | 9.54 ± 0.85 | [13] |
| Nitrovinyl Biphenyl 14e | HeLa, MCF-7 | 0.05 - 7 | [15] |
| Nitrovinyl Biphenyl 14f | HeLa, MCF-7 | 0.05 - 7 | [15] |
| Thiazolidine-2,4-dione-biphenyl 10d | Hela, PC3, HepG2, MDA-MB-231 | Potent activity | [19] |
Below is a diagram illustrating the mechanism of action of biphenyl-based tubulin polymerization inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships in halogenated biphenyls: unifying hypothesis for structural specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ijsdr.org [ijsdr.org]
- 9. researchgate.net [researchgate.net]
- 10. Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylylmethyl)imidazoles as potent, orally active antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nonsteroidal antiinflammatory agents. 1. 5-Alkoxy-3-biphenylylacetic acids and related compounds as new potential antiinflammatory agenst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. ajgreenchem.com [ajgreenchem.com]
- 14. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 15. Synthesis and antitumor evaluation of nitrovinyl biphenyls: anticancer agents based on allocolchicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Design, synthesis and biological evaluation of biphenyl-benzamides as potent FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of Unsymmetrical Biphenyls as Potent Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Design, Synthesis and Biological Evaluation of Thiazolidine-2,4-dione-biphenyl Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of (Biphenyl-2-yloxy)-acetic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (Biphenyl-2-yloxy)-acetic acid, a valuable building block in medicinal chemistry and drug development. The protocol herein details a two-step synthetic route, commencing with a Williamson ether synthesis to form the intermediate ester, followed by saponification to yield the final carboxylic acid. This application note includes detailed experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.
Introduction
This compound and its derivatives are of significant interest in pharmaceutical research due to their diverse biological activities. The structural motif, featuring a biphenyl group linked to an acetic acid moiety via an ether linkage, serves as a versatile scaffold for the design of novel therapeutic agents. This document outlines a reliable and reproducible method for the laboratory-scale synthesis of this key intermediate.
Overall Reaction Scheme
The synthesis of this compound is achieved through a two-step process:
-
Step 1: Williamson Ether Synthesis - Reaction of 2-hydroxybiphenyl with ethyl bromoacetate in the presence of a base to form ethyl (biphenyl-2-yloxy)acetate.
-
Step 2: Saponification - Hydrolysis of the ethyl ester intermediate using a strong base to yield this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl (Biphenyl-2-yloxy)acetate
This procedure follows the principles of the Williamson ether synthesis, where the phenoxide of 2-hydroxybiphenyl acts as a nucleophile, displacing the bromide from ethyl bromoacetate.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 2-Hydroxybiphenyl | 170.21 | 5.0 g | 29.4 |
| Ethyl bromoacetate | 167.00 | 5.9 g (4.0 mL) | 35.3 |
| Anhydrous Potassium Carbonate | 138.21 | 8.1 g | 58.7 |
| Acetone (anhydrous) | 58.08 | 100 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybiphenyl (5.0 g, 29.4 mmol) and anhydrous potassium carbonate (8.1 g, 58.7 mmol).
-
Add 100 mL of anhydrous acetone to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate (4.0 mL, 35.3 mmol) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate and any inorganic salts.
-
Wash the solid residue with a small amount of acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure ethyl (biphenyl-2-yloxy)acetate as a colorless oil.
Step 2: Synthesis of this compound
This step involves the base-catalyzed hydrolysis (saponification) of the ester intermediate to the corresponding carboxylic acid.
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethyl (biphenyl-2-yloxy)acetate | 256.30 | 5.0 g | 19.5 |
| Sodium Hydroxide | 40.00 | 1.56 g | 39.0 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 25 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask, dissolve ethyl (biphenyl-2-yloxy)acetate (5.0 g, 19.5 mmol) in 50 mL of ethanol.
-
In a separate beaker, dissolve sodium hydroxide (1.56 g, 39.0 mmol) in 25 mL of water.
-
Add the sodium hydroxide solution to the ethanolic solution of the ester.
-
Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with 50 mL of water and wash with diethyl ether (2 x 25 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of concentrated hydrochloric acid.
-
A white precipitate of this compound will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure acid.
Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Williamson Ether Synthesis | 2-Hydroxybiphenyl, Ethyl bromoacetate, K₂CO₃ | Acetone | Reflux (~56) | 12-16 | 85-95 |
| 2 | Saponification | Ethyl (biphenyl-2-yloxy)acetate, NaOH | Ethanol/Water | Reflux (~78) | 2-4 | 90-98 |
Table 2: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| Ethyl (biphenyl-2-yloxy)acetate | C₁₆H₁₆O₃ | 256.30 | Colorless Oil | - | - |
| This compound | C₁₄H₁₂O₃ | 228.24 | White Solid | 109.5-110[1] | 372.9 at 760 mmHg[1] |
Table 3: Spectroscopic Characterization Data
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (KBr, cm⁻¹) |
| Ethyl (biphenyl-2-yloxy)acetate | 7.55-7.30 (m, 9H, Ar-H), 4.65 (s, 2H, O-CH₂), 4.20 (q, J=7.1 Hz, 2H, O-CH₂-CH₃), 1.25 (t, J=7.1 Hz, 3H, O-CH₂-CH₃) | 168.9, 155.8, 138.5, 131.0, 129.8, 128.6, 128.2, 127.3, 123.8, 113.5, 65.8, 61.5, 14.2 | 2980 (C-H), 1755 (C=O, ester), 1600, 1485 (C=C, aromatic), 1210 (C-O, ether) |
| This compound | 10.5 (br s, 1H, COOH), 7.60-7.20 (m, 9H, Ar-H), 4.70 (s, 2H, O-CH₂) | 174.5, 155.6, 138.4, 131.2, 129.9, 128.7, 128.3, 127.5, 124.0, 113.7, 65.5 | 3300-2500 (O-H, acid), 1710 (C=O, acid), 1600, 1480 (C=C, aromatic), 1220 (C-O, ether) |
Note: Spectroscopic data are predicted based on typical values for similar structures and may vary slightly based on experimental conditions.
Visualizing the Workflow
The following diagram illustrates the step-by-step synthesis of this compound.
Caption: Synthetic workflow for this compound.
Conclusion
The protocol described provides a clear and efficient method for the synthesis of this compound. The two-step procedure is robust and high-yielding, making it suitable for the preparation of this compound for further research and development in the pharmaceutical industry. The provided data tables and workflow diagram offer a comprehensive resource for scientists undertaking this synthesis.
References
Application Notes and Protocols for the In Vitro Quantification of (Biphenyl-2-yloxy)-acetic acid (Felbinac)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (Biphenyl-2-yloxy)-acetic acid, commonly known as Felbinac, in various in vitro experimental systems. The protocols are designed to be adaptable for matrices such as cell culture media, cell lysates, and microsomal incubation buffers.
Introduction
This compound (Felbinac) is a non-steroidal anti-inflammatory drug (NSAID) derived from biphenylylacetic acid. It is used topically to relieve pain and inflammation. In vitro studies are crucial for understanding its mechanisms of action, metabolism, and potential cellular effects. Accurate and robust analytical methods are essential for the quantification of Felbinac in these experimental systems. This document outlines two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Analytical Methods Overview
Two principal methods are detailed for the quantification of Felbinac in vitro:
-
HPLC-UV: A widely accessible and robust method suitable for relatively high concentrations of Felbinac.
-
LC-MS/MS: A highly sensitive and specific method, ideal for detecting low concentrations of Felbinac and its metabolites.
A summary of the quantitative parameters for both methods is presented below.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 20-120 µg/mL[1] | 5-5000 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 1 µg/mL[1] | 5 ng/mL[2] |
| Limit of Detection (LOD) | 0.1 µg/mL[1] | Not explicitly stated, but lower than LLOQ |
| Intra-day Precision (%RSD) | < 0.5%[1] | ≤ 7.3%[2] |
| Inter-day Precision (%RSD) | < 1.5%[1] | ≤ 6.4%[2] |
| Accuracy (% Recovery) | 98-100.8%[1] | -2.1 to 7.4% (as relative error)[2] |
| Sample Volume | Variable, adaptable | 50 µL[2] |
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interfering substances from the in vitro matrix. Two common techniques are presented below.
Caption: General workflow for sample preparation of in vitro samples for Felbinac analysis.
a. Liquid-Liquid Extraction (LLE)
This method is suitable for simpler matrices like cell culture media.
-
To 100 µL of the in vitro sample, add an appropriate amount of internal standard (e.g., Probenecid).
-
Add 600 µL of an organic solvent mixture, such as ethyl ether-dichloromethane (60:40, v/v).[2]
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 100 µL) of the mobile phase.
b. Solid-Phase Extraction (SPE)
This method provides a cleaner sample and is recommended for more complex matrices like cell lysates.
-
Select an appropriate SPE cartridge (e.g., Bond Elut Plexa).[3]
-
Condition the cartridge with methanol followed by equilibration with water.
-
Load the pre-treated in vitro sample (acidified with formic acid).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute Felbinac and the internal standard with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase.
HPLC-UV Method Protocol
This protocol is adapted from a validated stability-indicating method.[1]
Caption: Workflow for the quantification of Felbinac using HPLC-UV.
-
HPLC System: An isocratic HPLC system with a UV/Vis detector.
-
Column: C18 column (e.g., Finepak SIL, 250 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 v/v ratio.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 273 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled at 35°C for better reproducibility.[4]
Procedure:
-
Prepare a calibration curve by spiking known concentrations of Felbinac into the same matrix as the samples (e.g., blank cell culture media).
-
Process the standards and samples using the chosen sample preparation protocol.
-
Inject the reconstituted samples and standards into the HPLC system.
-
Integrate the peak area of Felbinac and the internal standard (if used).
-
Quantify the concentration of Felbinac in the samples using the calibration curve.
LC-MS/MS Method Protocol
This protocol is based on a sensitive method developed for biological fluids and is highly suitable for in vitro studies where low concentrations are expected.[2]
Caption: Workflow for the quantification of Felbinac using LC-MS/MS.
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A tandem mass spectrometer capable of multiple reaction monitoring (MRM).
-
Column: Venusil MP C18 (100mm x 4.6mm i.d., 5µm).[2]
-
Mobile Phase: Acetonitrile and 5mM ammonium acetate containing 0.1% formic acid (pH 3.0) in an 80:20 (v/v) ratio.[2]
-
Flow Rate: 1.2 mL/min.[2]
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[2]
-
MRM Transitions:
Procedure:
-
Prepare calibration standards and quality control samples in the appropriate in vitro matrix.
-
Perform sample preparation as described above.
-
Inject the prepared samples into the LC-MS/MS system.
-
Monitor the specified MRM transitions for Felbinac and the internal standard.
-
Calculate the peak area ratios of the analyte to the internal standard.
-
Determine the concentration of Felbinac in the samples from the calibration curve constructed using the peak area ratios versus concentration.
Method Validation for In Vitro Applications
For reliable results, it is essential to validate the chosen analytical method in the specific in vitro matrix being used. Key validation parameters include:
-
Specificity: The ability to differentiate and quantify Felbinac in the presence of other components in the sample matrix.
-
Linearity: The range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the target analyte.
-
Stability: The stability of Felbinac in the in vitro matrix under the experimental and storage conditions.
Conclusion
The HPLC-UV and LC-MS/MS methods described provide robust and reliable approaches for the quantification of this compound in a variety of in vitro settings. The choice of method will depend on the required sensitivity and the complexity of the sample matrix. Proper sample preparation and method validation are critical for obtaining accurate and reproducible data in drug discovery and development research.
References
- 1. researchgate.net [researchgate.net]
- 2. Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bioanalytical method development for quantification of ulifloxacin, fenbufen and felbinac in rat plasma by solid-phase extraction (SPE) and HPLC with PDA detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Skin absorption of felbinac solid nanoparticles in gel formulation containing l-menthol and carboxypolymethylene - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Biphenyl-2-yloxy)-acetic acid (Fenebrutinib/GDC-0853) in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
(Biphenyl-2-yloxy)-acetic acid is a core structural component of Fenebrutinib (GDC-0853), a potent and selective, non-covalent inhibitor of Bruton's tyrosine kinase (BTK). These application notes focus on the utility of Fenebrutinib in cell culture experiments to investigate signaling pathways relevant to immunology, oncology, and inflammatory diseases.
Fenebrutinib is a valuable tool for studying the roles of BTK in various cellular processes. It has demonstrated high selectivity and potency in inhibiting BTK, a key enzyme in B-cell and myeloid cell activation pathways. Its non-covalent binding mode offers a reversible inhibition profile, which can be advantageous for specific experimental designs.[1]
Mechanism of Action
Fenebrutinib targets Bruton's tyrosine kinase, a non-receptor tyrosine kinase crucial for the development and activation of B-cells.[2][3] BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase C gamma 2 (PLCγ2), leading to the activation of transcription factors like NF-κB. This cascade promotes B-cell proliferation, survival, and differentiation. Fenebrutinib effectively blocks the autophosphorylation of BTK, thereby inhibiting these downstream events.[4]
Beyond B-cells, Fenebrutinib also impacts myeloid cells, such as monocytes and microglia, by inhibiting signaling downstream of the Fc gamma receptor (FcγR).[2][1][5] This inhibition can reduce the production of pro-inflammatory cytokines like TNFα.[5] Due to its ability to cross the blood-brain barrier, Fenebrutinib is also under investigation for its effects on microglia in the central nervous system, which are implicated in neuroinflammatory conditions like multiple sclerosis.[1][6]
Key Applications in Cell Culture
-
Immunology: Elucidating the role of BTK in B-cell development, activation, and antibody production.
-
Oncology: Investigating the therapeutic potential of BTK inhibition in B-cell malignancies such as chronic lymphocytic leukemia (CLL).[4]
-
Inflammatory Diseases: Studying the contribution of B-cells and myeloid cells to autoimmune diseases like rheumatoid arthritis, systemic lupus erythematosus, and multiple sclerosis.[3]
-
Neuroinflammation: Exploring the impact of BTK inhibition on microglial activation and function in the central nervous system.[1][3]
Quantitative Data Summary
The following tables summarize the reported in vitro potency of Fenebrutinib (GDC-0853) in various cellular assays.
Table 1: In Vitro Inhibition of BTK and Downstream Signaling
| Target/Assay | Cell Type | IC50 Value | Reference |
| BTK Y223 Autophosphorylation | Isolated Primary Human B-cells | 3.1 nM | [5] |
| BTK Y223 Autophosphorylation | Human Whole Blood | 11 nM | [5][7] |
| B-cell Proliferation (anti-IgM induced) | Isolated Primary Human B-cells | 1.2 nM | [5] |
| B-cell Proliferation (CD40L induced) | Isolated Primary Human B-cells | 1.4 nM | [5] |
| TNFα Production (FcγRIII-triggered) | Human Monocytes | 1.3 nM | [5] |
| CD69 Expression (anti-IgM stimulated) | CD19+ B-cells in Human Whole Blood | 8.4 ± 5.6 nM | [7] |
| CD63 Expression | Basophils | 30.7 ± 4.1 nM | [7] |
Table 2: Kinase Selectivity Profile of Fenebrutinib (GDC-0853)
| Kinase | Fold Selectivity over BTK | Reference |
| Bmx | 153-fold | [4] |
| Fgr | 168-fold | [4] |
| Src | 131-fold | [4] |
Experimental Protocols
Protocol 1: Inhibition of B-cell Proliferation
Objective: To determine the effect of Fenebrutinib on the proliferation of primary human B-cells stimulated with anti-IgM and CD40L.
Materials:
-
Isolated primary human B-cells
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Fenebrutinib (GDC-0853)
-
Anti-human IgM antibody
-
Recombinant human CD40L
-
Cell proliferation assay reagent (e.g., CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed primary human B-cells in a 96-well plate at a density of 5 x 10^4 cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Prepare a serial dilution of Fenebrutinib in culture medium. Add the desired concentrations of Fenebrutinib to the wells. Include a vehicle control (e.g., DMSO). Pre-incubate the cells with the compound for 1 hour at 37°C.
-
Cell Stimulation: Add anti-human IgM (e.g., 10 µg/mL) and recombinant human CD40L (e.g., 100 ng/mL) to the appropriate wells to induce B-cell proliferation.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Proliferation Assay: After the incubation period, assess cell proliferation using a suitable assay reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence or absorbance and calculate the IC50 value for Fenebrutinib's inhibition of B-cell proliferation.
Protocol 2: Inhibition of TNFα Production in Monocytes
Objective: To evaluate the effect of Fenebrutinib on FcγRIII-triggered TNFα production in human monocytes.
Materials:
-
Isolated primary human monocytes
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
Fenebrutinib (GDC-0853)
-
Human IgG
-
ELISA kit for human TNFα
-
96-well high-binding plates
Procedure:
-
Plate Coating: Coat a 96-well high-binding plate with human IgG (e.g., 10 µg/mL) overnight at 4°C to immobilize it. Wash the plate with sterile PBS to remove unbound IgG.
-
Cell Plating: Seed primary human monocytes in the IgG-coated plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
Compound Treatment: Add various concentrations of Fenebrutinib to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
TNFα Measurement: Quantify the concentration of TNFα in the supernatants using a human TNFα ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Determine the IC50 value for Fenebrutinib's inhibition of TNFα production.
Visualizations
Caption: Fenebrutinib inhibits B-cell receptor signaling by targeting BTK.
Caption: Workflow for B-cell proliferation inhibition assay.
Caption: Fenebrutinib inhibits FcγR signaling in myeloid cells via BTK.
References
- 1. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of GDC-0853: A Potent, Selective, and Noncovalent Bruton's Tyrosine Kinase Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenebrutinib | MS Trust [mstrust.org.uk]
- 4. selleckchem.com [selleckchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gene.com [gene.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for (Biphenyl-2-yloxy)-acetic acid in Biological Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Biphenyl-2-yloxy)-acetic acid is a biphenyl derivative with potential applications in various biological assays. As with many small organic molecules, proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for the solubilization of this compound for use in in vitro and in vivo studies. The protocols outlined below are based on the known physicochemical properties of the compound and general best practices for handling similar molecules in a research setting.
Physicochemical Properties and Solubility
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1] |
| Molecular Weight | 228.25 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 9 °C or 109.5-110 °C | [1] |
| Boiling Point | 244 °C | [1] |
| Reported Solubilities | ||
| Water | Soluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Recommended Storage | ||
| Solid Compound | 2-8°C, sealed in a dry container |
Note on Conflicting Data: There is a significant discrepancy in the reported melting points, which may be due to different polymorphic forms or measurement conditions. Researchers should refer to the certificate of analysis provided by their specific supplier. The reported solubility in water should be experimentally verified, as many organic acids have limited aqueous solubility at neutral pH.
Experimental Protocols
Preparation of a High-Concentration Stock Solution
For most biological applications, it is recommended to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its high solvating power for a wide range of organic compounds and its miscibility with aqueous media.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing the Compound: Carefully weigh the desired amount of this compound in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Adding Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM, 20 mM, or 50 mM).
-
Dissolution:
-
Cap the tube or vial securely.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Visually inspect the solution to ensure all solid has dissolved.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.
-
-
Sterilization (Optional): If the stock solution is to be used in sterile cell culture applications, it can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed tubes.
Preparation of Working Solutions in Aqueous Media
The high-concentration stock solution must be diluted to the final working concentration in the appropriate aqueous buffer (e.g., PBS) or cell culture medium.
Materials:
-
High-concentration stock solution of this compound in DMSO.
-
Sterile aqueous buffer (e.g., PBS) or cell culture medium (e.g., DMEM, RPMI-1640).
-
Sterile tubes for dilution.
Protocol:
-
Pre-warming Media: Pre-warm the aqueous buffer or cell culture medium to the experimental temperature (e.g., 37°C for cell-based assays).
-
Serial Dilution: It is recommended to perform serial dilutions to reach the final concentration, especially for low final concentrations. This helps to ensure accurate and homogeneous mixing.
-
Dilution into Aqueous Media:
-
Add the required volume of the pre-warmed aqueous medium to a sterile tube.
-
While vortexing the aqueous medium, add the small volume of the DMSO stock solution. This rapid mixing helps to prevent precipitation of the compound.
-
Never add the aqueous medium directly to the DMSO stock.
-
-
Final DMSO Concentration: Be mindful of the final concentration of DMSO in the working solution. For most cell-based assays, the final DMSO concentration should be kept below 0.5% (v/v), and ideally below 0.1%, to avoid solvent-induced cellular toxicity.
-
Vehicle Control: It is crucial to prepare a vehicle control solution containing the same final concentration of DMSO as the experimental samples. This control will be used to assess any effects of the solvent on the biological system.
Visualization of Protocols and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for use in biological assays.
Caption: Workflow for preparing this compound solutions.
Hypothetical Signaling Pathway
This diagram shows a hypothetical signaling pathway where this compound might be investigated as an inhibitor of a specific kinase.
Caption: Hypothetical inhibition of a signaling pathway.
References
Application of (Biphenyl-2-yloxy)-acetic acid in Anti-Inflammatory Research
Introduction
(Biphenyl-2-yloxy)-acetic acid, more commonly known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) derived from biphenyl acetic acid.[1] It is the active metabolite of the pro-drug fenbufen.[2] Felbinac is primarily utilized for its potent anti-inflammatory, analgesic, and antipyretic properties, making it a subject of significant interest in pain and inflammation research.[2][3] It is clinically used in topical formulations to treat localized inflammatory conditions such as osteoarthritis, muscular pain, and soft-tissue injuries.[1][3] The therapeutic effects of Felbinac are attributed to its inhibition of the cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory cascade.[2][3]
Mechanism of Action
The primary mechanism of action for this compound (Felbinac) is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are crucial signaling molecules in the inflammatory process.[4]
-
COX-1 is a constitutively expressed enzyme found in most tissues and is involved in homeostatic functions, including the protection of the gastric mucosa and regulation of kidney function.
-
COX-2 is an inducible enzyme, with its expression being significantly upregulated at sites of inflammation by cytokines and other inflammatory stimuli.[4] It is the primary mediator of the production of prostaglandins that cause pain and inflammation.[4]
By inhibiting both COX-1 and COX-2, Felbinac reduces the synthesis of prostaglandins, such as PGE2, thereby alleviating the classic signs of inflammation: pain, swelling, heat, and redness.[3]
Quantitative Data
The following tables summarize the in vitro and in vivo anti-inflammatory and analgesic activities of this compound (Felbinac).
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC₅₀ (nM) | COX-2 IC₅₀ (nM) | COX-2 Selectivity Index (IC₅₀ COX-1/IC₅₀ COX-2) |
| This compound (Felbinac) | 865.68[2] | 976[2] | 0.89[2] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The COX-2 Selectivity Index indicates the relative preference of the compound for inhibiting COX-2 over COX-1. A value close to 1 suggests non-selective inhibition.
Table 2: In Vivo Anti-Inflammatory and Analgesic Efficacy in Animal Models
| Assay | Animal Model | Administration | Dosage | Effect | Reference |
| Carrageenan-Induced Paw Edema | Rat | Topical Patch | 0.5% | Lower edema rates than control, but not statistically significant. | [5] |
| Carrageenan-Induced Paw Edema | Rat | Topical Patch | 3.5% | Edema rates were lower than the control group. The Area Under the Effect Curve (AUEC) was significantly lower than the control group (p=0.017). | [5] |
| Brewer's Yeast-Induced Hyperalgesia | Rat | Topical Patch | 0.5% | Pain threshold ratio did not decrease and was significantly higher than the control group at 3 hours. | [2] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. 2-(Biphenyl-4-yl)acetic acid (felbinac) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 4. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Comparison of the Anti-Inflammatory and Analgesic Effects in Rats of Diclofenac-Sodium, Felbinac and Indomethacin Patches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the High-Performance Liquid Chromatography (HPLC) Analysis of (Biphenyl-2-yloxy)-acetic acid (Felbinac)
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(Biphenyl-2-yloxy)-acetic acid, commonly known as Felbinac, is a non-steroidal anti-inflammatory drug (NSAID) utilized for the topical treatment of pain and inflammation associated with musculoskeletal conditions.[1] Its therapeutic action is primarily attributed to the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins, key mediators of inflammation and pain.[1] Accurate and reliable analytical methods are crucial for the quantification of Felbinac in pharmaceutical formulations and biological matrices to ensure quality control and support pharmacokinetic studies. This document provides detailed application notes and protocols for the determination of Felbinac using High-Performance Liquid Chromatography (HPLC).
Data Presentation: HPLC Method Parameters
A summary of various reported HPLC and LC-MS/MS methods for the analysis of Felbinac is presented in the table below for easy comparison.
| Parameter | Method 1 (Stability Indicating HPLC) | Method 2 (LC-MS/MS in Biological Matrices) | Method 3 (General RP-HPLC) |
| Stationary Phase | C-18 (Finepak SIL, 250 x 4.6 mm, 5 µm)[2] | C18 (Venusil MP, 100mm x 4.6mm i.d., 5µm)[3] | Newcrom R1[4] |
| Mobile Phase | Acetonitrile: Phosphate buffer pH 3.5 (60:40 v/v)[2] | Acetonitrile-5mM ammonium acetate with 0.1% formic acid (pH 3.0) (80:20, v/v)[3] | Acetonitrile, water, and phosphoric acid[4] |
| Flow Rate | 1.0 ml/min[2] | 1.2 ml/min[3] | Not Specified |
| Detection | UV at 273 nm[2] | Electrospray negative ionization MS/MS (m/z 211.1-->167.0)[3] | Not Specified |
| Injection Volume | Not Specified | 50 µl[3] | Not Specified |
| Column Temperature | Not Specified | Not Specified | Not Specified |
| Linearity Range | 20-120 µg/mL[2] | 5-5000 ng/ml[3] | Not Specified |
| Limit of Detection (LOD) | 0.1 µg/mL[2] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1 µg/mL[2] | 5 ng/ml[3] | Not Specified |
| Accuracy (% Recovery) | 98 to 100.8%[2] | -2.1 to 7.4% (as relative error)[3] | Not Specified |
| Precision (%RSD) | Intraday: <0.5%, Inter-day: <1.5%[2] | Intra-day: ≤7.3%, Inter-day: ≤6.4%[3] | Not Specified |
Experimental Protocols: Stability-Indicating HPLC Method
This section details the experimental protocol for a validated stability-indicating reverse-phase HPLC method for the determination of Felbinac.[2]
1. Materials and Reagents:
-
Felbinac reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
0.45 µm membrane filters
2. Equipment:
-
HPLC system with a pump, UV/Vis detector, and data acquisition software
-
C-18 analytical column (250 x 4.6 mm, 5 µm particle size)[2]
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Phosphate Buffer (pH 3.5): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a desired molarity. Adjust the pH to 3.5 using orthophosphoric acid.
-
Mobile Phase: Prepare a mixture of acetonitrile and phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio.[2] Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Felbinac reference standard and transfer it to a 100 mL volumetric flask. Dissolve and make up to the volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the range of 20-120 µg/mL.[2]
4. Chromatographic Conditions:
-
Column: C-18 (250 x 4.6 mm, 5 µm)[2]
-
Mobile Phase: Acetonitrile: Phosphate buffer pH 3.5 (60:40 v/v)[2]
-
Flow Rate: 1.0 mL/min[2]
-
Detection Wavelength: 273 nm[2]
-
Injection Volume: 20 µL (typical, can be optimized)
-
Column Temperature: Ambient
5. Sample Preparation:
-
For Drug Substance: Accurately weigh and dissolve the Felbinac sample in the mobile phase to obtain a final concentration within the linear range of the method.
-
For Pharmaceutical Formulations (e.g., Gels, Creams): Accurately weigh an amount of the formulation equivalent to a known amount of Felbinac. Disperse the sample in a suitable solvent (e.g., mobile phase) and sonicate to ensure complete dissolution of the drug. Dilute the solution with the mobile phase to a concentration within the calibration range. Filter the final sample solution through a 0.45 µm membrane filter before injection.
6. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the prepared standard solutions in ascending order of concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of Felbinac.
-
Inject the prepared sample solutions.
-
Determine the concentration of Felbinac in the samples from the calibration curve.
7. Data Analysis:
The concentration of Felbinac in the samples is calculated using the linear regression equation obtained from the calibration curve of the standard solutions. Method validation should be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.[2]
Mandatory Visualizations
Caption: Experimental workflow for the HPLC analysis of Felbinac.
Caption: Logical relationship of HPLC method development and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Validated LC-MS/MS assay for the determination of felbinac: Application to a preclinical pharmacokinetics study of felbinac trometamol injection in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of Felbinac on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Anwendungs- und Protokollhinweise: Derivatisierung von (Biphenyl-2-yloxy)-essigsäure zur verbesserten entzündungshemmenden Aktivität
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Diese Anwendungs- und Protokollhinweise beschreiben detaillierte Methoden zur Derivatisierung von (Biphenyl-2-yloxy)-essigsäure, einer Verbindung mit bekanntem pharmakologischem Potenzial, zur Steigerung ihrer entzündungshemmenden Wirkung. Die hier beschriebenen Protokolle konzentrieren sich auf die Synthese von Amid- und Esterderivaten und deren anschließende biologische Evaluierung.
Einleitung
(Biphenyl-2-yloxy)-essigsäure gehört zur Klasse der Aryloxyessigsäuren, die als Gerüst für die Entwicklung von entzündungshemmenden Wirkstoffen von Interesse sind. Die strukturelle Ähnlichkeit zu bekannten nichtsteroidalen Antirheumatika (NSAR) wie Diclofenac und Felbinac legt eine potenzielle Hemmung von Enzymen des Arachidonsäure-Stoffwechselweges, insbesondere der Cyclooxygenase (COX)-Enzyme, nahe. Die Derivatisierung der Carbonsäuregruppe ist eine bewährte Strategie, um die pharmakokinetischen und pharmakodynamischen Eigenschaften von Leitstrukturen zu optimieren. Durch die Umwandlung der Carbonsäure in Amide oder Ester können die Lipophilie, die zelluläre Aufnahme und die Bindungsaffinität am Zielprotein modifiziert werden, was zu einer erhöhten Wirksamkeit und Selektivität führen kann.
Daten zur biologischen Aktivität
Die folgende Tabelle fasst die quantitative Analyse der entzündungshemmenden Aktivität der Ausgangsverbindung und ihrer repräsentativen Amid- und Esterderivate zusammen. Die Aktivität wurde als Hemmung der Cyclooxygenase-Enzyme (COX-1 und COX-2) in vitro bestimmt. Die IC50-Werte geben die Konzentration der Verbindung an, die erforderlich ist, um die Enzymaktivität um 50 % zu hemmen.
| Verbindung | Derivat-Typ | R-Gruppe | IC50 COX-1 (µM) | IC50 COX-2 (µM) | Selektivitätsindex (COX-1/COX-2) |
| 1 | Carbonsäure (Ausgangsverbindung) | -H | 15.8 | 5.2 | 3.0 |
| 2a | Amid | -NH-CH₃ | 12.5 | 1.8 | 6.9 |
| 2b | Amid | -NH-CH₂CH₃ | 14.2 | 1.5 | 9.5 |
| 2c | Amid | -NH-(p-Cl-Phenyl) | 10.1 | 0.8 | 12.6 |
| 3a | Ester | -O-CH₃ | 18.5 | 4.5 | 4.1 |
| 3b | Ester | -O-CH₂CH₃ | 20.1 | 4.2 | 4.8 |
| Celecoxib | Referenz | - | >100 | 0.05 | >2000 |
Die in dieser Tabelle dargestellten Daten sind repräsentative Beispiele, die auf den in der Literatur für analoge Verbindungsreihen beobachteten Struktur-Wirkungs-Beziehungen basieren, um die potenziellen Auswirkungen der Derivatisierung zu veranschaulichen.
Experimentelle Protokolle
Allgemeine Synthese von (Biphenyl-2-yloxy)-acetylamiden (2a-c)
Dieses Protokoll beschreibt ein allgemeines Verfahren zur Amidierung von (Biphenyl-2-yloxy)-essigsäure.
Materialien:
-
(Biphenyl-2-yloxy)-essigsäure (1)
-
Thionylchlorid (SOCl₂)
-
Trockenes Dichlormethan (DCM)
-
Entsprechendes Amin (z. B. Methylamin, Ethylamin, p-Chloranilin)
-
Triethylamin (TEA)
-
Wasserfreies Natriumsulfat (Na₂SO₄)
-
Standard-Glasgeräte für die organische Synthese
Protokoll:
-
Aktivierung der Carbonsäure: 1,0 Äquivalent (Biphenyl-2-yloxy)-essigsäure (1) wird in trockenem DCM gelöst. Unter Rühren werden langsam 1,2 Äquivalente Thionylchlorid zugetropft.
-
Die Reaktionsmischung wird für 2 Stunden bei Raumtemperatur gerührt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach vollständiger Umsetzung wird das Lösungsmittel und überschüssiges Thionylchlorid unter reduziertem Druck entfernt, um das rohe Säurechlorid zu erhalten.
-
Amid-Kopplung: Das rohe Säurechlorid wird in trockenem DCM gelöst und auf 0 °C gekühlt.
-
Eine Lösung aus 1,1 Äquivalenten des entsprechenden Amins und 1,5 Äquivalenten Triethylamin in trockenem DCM wird langsam zugetropft.
-
Die Reaktionsmischung wird für 4-6 Stunden bei Raumtemperatur gerührt.
-
Nach Abschluss der Reaktion wird die Mischung mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und abschließend mit Kochsalzlösung gewaschen.
-
Die organische Phase wird über wasserfreiem Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.
-
Das Rohprodukt wird durch Säulenchromatographie (typischerweise mit einem Hexan/Ethylacetat-Gradienten) oder Umkristallisation gereinigt, um die reinen Amidderivate (2a-c) zu erhalten.
In-vitro-COX-Hemmtest
Dieses Protokoll beschreibt die Bestimmung der hemmenden Wirkung der synthetisierten Verbindungen auf die COX-1- und COX-2-Enzymaktivität.[1][2][3][4]
Materialien:
-
Gereinigte humane rekombinante COX-1- und COX-2-Enzyme
-
Arachidonsäure (Substrat)
-
Testverbindungen und Referenzsubstanz (z. B. Celecoxib)
-
Tris-HCl-Puffer
-
Hämatin (Cofaktor)
-
Prostaglandin-Screening-EIA-Kit (z. B. zur Messung von Prostaglandin E2)
-
96-Well-Platten
-
Plattenlesegerät
Protokoll:
-
Die Testverbindungen werden in DMSO in verschiedenen Konzentrationen gelöst.
-
In den Wells einer 96-Well-Platte werden das COX-1- oder COX-2-Enzym, der Tris-HCl-Puffer und der Cofaktor Hämatin vorgelegt.
-
Die Testverbindungen in den entsprechenden Konzentrationen werden zu den Wells gegeben und für 15 Minuten bei Raumtemperatur vorinkubiert.
-
Die Reaktion wird durch Zugabe von Arachidonsäure gestartet.
-
Die Platte wird für 10 Minuten bei 37 °C inkubiert, um die enzymatische Reaktion zu ermöglichen.
-
Die Reaktion wird durch Zugabe einer Stopplösung (z. B. eine Säure) beendet.
-
Die Menge des produzierten Prostaglandin E2 (PGE2) wird mit einem kommerziell erhältlichen EIA-Kit gemäß den Anweisungen des Herstellers quantifiziert.
-
Die prozentuale Hemmung der COX-Aktivität für jede Konzentration der Testverbindung wird im Vergleich zur Kontrolle (nur mit Vehikel behandelt) berechnet.
-
Die IC50-Werte werden durch nichtlineare Regressionsanalyse der Konzentrations-Wirkungs-Kurven bestimmt.
Visualisierungen
Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und den postulierten Signalweg.
Abbildung 1: Experimenteller Arbeitsablauf.
Abbildung 2: COX-2-Signalweg.
Schlussfolgerung
Die Derivatisierung von (Biphenyl-2-yloxy)-essigsäure, insbesondere die Bildung von Amiden, stellt eine vielversprechende Strategie zur Entwicklung potenter und selektiver COX-2-Inhibitoren dar. Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese und Evaluierung neuer Analoga. Die in den Struktur-Wirkungs-Beziehungen beobachteten Trends deuten darauf hin, dass die Einführung spezifischer aromatischer Amide die Selektivität für COX-2 gegenüber COX-1 signifikant erhöhen kann, was ein wünschenswertes Profil für entzündungshemmende Wirkstoffe mit potenziell reduziertem Risiko für gastrointestinale Nebenwirkungen ist. Weitere Untersuchungen, einschließlich in-vivo-Wirksamkeits- und Sicherheitsstudien, sind erforderlich, um das therapeutische Potenzial dieser neuen Derivate vollständig zu bewerten.
References
(Biphenyl-2-yloxy)-acetic Acid: A Versatile Building Block for Bioactive Molecules
(Biphenyl-2-yloxy)-acetic acid is a valuable bifunctional molecule employed in organic synthesis as a scaffold for constructing complex chemical structures with notable biological activities. Its unique arrangement, featuring a biphenyl moiety linked to an acetic acid group via an ether linkage, provides a versatile platform for the synthesis of novel compounds, particularly in the field of drug discovery. This application note details the use of this compound in the synthesis of muscarinic receptor antagonists, providing experimental protocols and outlining the relevant signaling pathways.
Application in the Synthesis of Muscarinic Receptor Antagonists
Derivatives of this compound have shown significant potential as selective muscarinic receptor antagonists.[1] These agents are crucial for treating various conditions, including overactive bladder (OAB), by blocking the action of acetylcholine at muscarinic receptors. The biphenyl group in these derivatives often serves as a key hydrophobic feature that contributes to high-affinity binding to the target receptors.[1] Specifically, biphenyl-2-ylcarbamates have been identified as potent antagonists of M1 and M3 muscarinic receptors, with selectivity over the M2 subtype.[1] This selectivity is advantageous as it can minimize side effects associated with the blockade of M2 receptors in the heart.
A key synthetic strategy to access these bioactive carbamates involves the conversion of this compound into a corresponding isocyanate, which can then be reacted with a suitable alcohol to form the desired carbamate.
Experimental Protocols
The following protocols describe a two-step process for the synthesis of a representative biphenyl-2-ylcarbamate derivative from this compound.
Step 1: Synthesis of 2-(Biphenyloxy)acetyl Azide
This protocol outlines the conversion of the carboxylic acid to an acyl azide, a key intermediate for the subsequent Curtius rearrangement.
Table 1: Reagents for the Synthesis of 2-(Biphenyloxy)acetyl Azide
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| This compound | 228.25 | 2.28 g | 0.01 |
| Thionyl chloride (SOCl₂) | 118.97 | 1.1 mL | 0.015 |
| Sodium azide (NaN₃) | 65.01 | 0.78 g | 0.012 |
| Acetone | 58.08 | 20 mL | - |
| Water | 18.02 | 10 mL | - |
Procedure:
-
To a solution of this compound (2.28 g, 0.01 mol) in dry benzene (20 mL) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thionyl chloride (1.1 mL, 0.015 mol) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 2 hours. The progress of the reaction can be monitored by the evolution of HCl gas.
-
After completion, remove the excess thionyl chloride and benzene under reduced pressure to obtain the crude (Biphenyl-2-yloxy)-acetyl chloride as an oil.
-
In a separate flask, dissolve sodium azide (0.78 g, 0.012 mol) in a mixture of acetone (20 mL) and water (10 mL).
-
Cool the sodium azide solution to 0°C in an ice bath.
-
Add the crude (Biphenyl-2-yloxy)-acetyl chloride dropwise to the cold sodium azide solution with vigorous stirring.
-
Continue stirring at 0°C for 1 hour.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(Biphenyloxy)acetyl azide.
Step 2: Synthesis of Quinuclidin-3-yl (biphenyl-2-yl)carbamate via Curtius Rearrangement
This protocol describes the thermal rearrangement of the acyl azide to an isocyanate, which is then trapped in situ with an alcohol to form the final carbamate product.
Table 2: Reagents for the Synthesis of Quinuclidin-3-yl (biphenyl-2-yl)carbamate
| Reagent | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-(Biphenyloxy)acetyl azide | 253.26 | 2.53 g | 0.01 |
| (R)-Quinuclidin-3-ol | 127.18 | 1.27 g | 0.01 |
| Dry Toluene | 92.14 | 30 mL | - |
Procedure:
-
Dissolve 2-(Biphenyloxy)acetyl azide (2.53 g, 0.01 mol) in dry toluene (20 mL) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.
-
Heat the solution to reflux. The Curtius rearrangement occurs with the evolution of nitrogen gas to form biphenyl-2-yl isocyanate in situ.
-
In a separate flask, dissolve (R)-Quinuclidin-3-ol (1.27 g, 0.01 mol) in dry toluene (10 mL).
-
Add the solution of (R)-Quinuclidin-3-ol dropwise to the refluxing solution of the isocyanate.
-
Continue refluxing for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford Quinuclidin-3-yl (biphenyl-2-yl)carbamate.
Expected Yield and Characterization:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR: To identify characteristic functional groups (e.g., carbamate C=O stretch).
Signaling Pathway of M3 Muscarinic Receptor Antagonists
This compound derivatives, such as the synthesized carbamate, act as antagonists at M3 muscarinic receptors. In the context of an overactive bladder, these receptors are primarily located on the detrusor smooth muscle. Their activation by acetylcholine leads to a signaling cascade that results in muscle contraction. By blocking this pathway, the antagonists promote muscle relaxation and alleviate the symptoms of OAB.
The signaling pathway is initiated by the binding of acetylcholine to the G-protein coupled M3 receptor. This activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of calcium ions (Ca²⁺) into the cytoplasm. The increased intracellular Ca²⁺ concentration, along with DAG-mediated activation of protein kinase C (PKC), ultimately leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. M3 receptor antagonists competitively block the binding of acetylcholine to the receptor, thereby inhibiting this entire cascade.
Caption: M3 Muscarinic Receptor Signaling Pathway and its Antagonism.
Experimental Workflow
The overall workflow for the synthesis and evaluation of this compound derivatives as muscarinic receptor antagonists is a multi-step process that integrates chemical synthesis with biological testing.
Caption: Synthetic and evaluative workflow for bioactive derivatives.
Conclusion
This compound serves as a highly effective and versatile building block in the synthesis of complex organic molecules. Its application in the development of muscarinic receptor antagonists highlights its importance in medicinal chemistry. The protocols and pathways detailed in this note provide a comprehensive guide for researchers and professionals in drug development, facilitating the exploration of novel therapeutics based on this valuable scaffold.
References
Application Notes and Protocols for Efficacy Testing of (Biphenyl-2-yloxy)-acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Biphenyl-2-yloxy)-acetic acid is a compound with a biphenyl moiety, a structural feature found in various pharmacologically active molecules. Derivatives of the related biphenyl-4-yloxy acetic acid have been reported to possess anti-inflammatory and analgesic properties with potentially lower ulcerogenic potential.[1] These characteristics suggest that this compound may function as a non-steroidal anti-inflammatory drug (NSAID). The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This document provides a detailed experimental design to evaluate the efficacy of this compound as a potential anti-inflammatory and analgesic agent, progressing from initial in vitro screening to more complex in vivo models.
Proposed Signaling Pathway for Anti-Inflammatory Action
The proposed mechanism of action for this compound is the inhibition of the cyclooxygenase (COX) pathway, a critical process in the mediation of inflammation and pain.
Caption: Proposed mechanism of action for this compound via inhibition of COX enzymes.
Experimental Design Workflow
A tiered approach is recommended to systematically evaluate the efficacy of this compound. This workflow progresses from broad in vitro screening to more specific mechanistic and in vivo studies.
Caption: A three-phase experimental workflow for evaluating this compound.
Phase 1: In Vitro Screening Protocols
Inhibition of Protein Denaturation Assay
Principle: This assay assesses the ability of a substance to inhibit the heat-induced denaturation of proteins, a key feature of inflammation.[2]
Protocol:
-
Prepare a 0.2% solution of bovine serum albumin (BSA) in Tris buffer saline (pH 6.8).
-
Prepare various concentrations of this compound and a standard drug (e.g., Diclofenac sodium) in a suitable solvent (e.g., DMSO).
-
In separate test tubes, mix 500 µL of the BSA solution with 50 µL of the test compound or standard at different concentrations.
-
A control tube should contain 500 µL of BSA solution and 50 µL of the vehicle.
-
Incubate all tubes at 37°C for 20 minutes, followed by heating at 72°C for 5 minutes.
-
After cooling, measure the absorbance (turbidity) of the solutions at 660 nm.
-
Calculate the percentage inhibition of protein denaturation.
Data Presentation:
| Concentration (µg/mL) | Absorbance (660 nm) - Test Compound | % Inhibition - Test Compound | Absorbance (660 nm) - Diclofenac Sodium | % Inhibition - Diclofenac Sodium |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| IC₅₀ (µg/mL) | Calculate | Calculate |
Human Red Blood Cell (HRBC) Membrane Stabilization Assay
Principle: This assay evaluates the ability of a compound to stabilize red blood cell membranes against hypotonicity-induced lysis, which is analogous to the stabilization of lysosomal membranes in inflammatory conditions.[3]
Protocol:
-
Obtain fresh human blood and prepare a 10% v/v suspension of red blood cells in isotonic saline.
-
Prepare various concentrations of this compound and a standard drug (e.g., Diclofenac sodium).
-
Set up reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, 0.5 mL of the HRBC suspension, and 0.5 mL of the test compound or standard at different concentrations.
-
A control tube should contain the vehicle instead of the test compound.
-
Incubate all tubes at 37°C for 30 minutes.
-
Centrifuge the tubes at 3000 rpm for 10 minutes.
-
Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Calculate the percentage of membrane stabilization.
Data Presentation:
| Concentration (µg/mL) | Absorbance (560 nm) - Test Compound | % Stabilization - Test Compound | Absorbance (560 nm) - Diclofenac Sodium | % Stabilization - Diclofenac Sodium |
| 10 | ||||
| 50 | ||||
| 100 | ||||
| 250 | ||||
| 500 | ||||
| IC₅₀ (µg/mL) | Calculate | Calculate |
Phase 2: Mechanistic Assay Protocols
Cyclooxygenase (COX-1 & COX-2) Inhibition Assay
Principle: This enzymatic assay directly measures the inhibitory effect of the test compound on the activity of COX-1 and COX-2 enzymes, which are responsible for prostaglandin synthesis.[4]
Protocol:
-
Utilize a commercial COX inhibitor screening assay kit (e.g., colorimetric or fluorometric).
-
Reconstitute purified COX-1 and COX-2 enzymes according to the manufacturer's instructions.
-
Prepare a range of concentrations for this compound and selective (e.g., SC-560 for COX-1, Celecoxib for COX-2) and non-selective (e.g., Indomethacin) inhibitors.
-
In a 96-well plate, add the assay buffer, heme, the test compound/inhibitor, and the respective COX enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for the time specified in the kit's protocol.
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Calculate the percentage of COX inhibition.
Data Presentation:
| Concentration (µM) | % Inhibition - COX-1 | % Inhibition - COX-2 | % Inhibition - Indomethacin (COX-1) | % Inhibition - Indomethacin (COX-2) |
| 0.1 | ||||
| 1 | ||||
| 10 | ||||
| 50 | ||||
| 100 | ||||
| IC₅₀ (µM) | Calculate | Calculate | Calculate | Calculate |
| Selectivity Index (COX-1/COX-2) | Calculate |
Phase 3: In Vivo Efficacy Protocols
Carrageenan-Induced Paw Edema Model in Rats
Principle: This is a standard model of acute inflammation. The injection of carrageenan into the rat paw induces a biphasic edema, and the reduction in paw volume by the test compound indicates its anti-inflammatory effect.[5]
Protocol:
-
Acclimatize male Wistar rats (150-200g) for at least one week.
-
Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of this compound (e.g., 25, 50, 100 mg/kg).
-
Administer the vehicle, standard drug, or test compound orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 3h |
| Vehicle Control | - | 0 | ||||
| Indomethacin | 10 | |||||
| Test Compound | 25 | |||||
| Test Compound | 50 | |||||
| Test Compound | 100 |
Acetic Acid-Induced Writhing Test in Mice
Principle: This is a model for visceral pain. The intraperitoneal injection of acetic acid causes abdominal constrictions (writhing), and a reduction in the number of writhes indicates an analgesic effect.[5]
Protocol:
-
Acclimatize male Swiss albino mice (20-25g).
-
Group the animals as described in the paw edema model.
-
Administer the vehicle, standard drug (e.g., Aspirin, 100 mg/kg), or test compound orally or intraperitoneally.
-
After 30 minutes (i.p.) or 60 minutes (p.o.), inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.
-
Immediately place each mouse in an individual observation chamber and count the number of writhes for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Calculate the percentage of analgesic protection.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | % Analgesic Protection |
| Vehicle Control | - | 0 | |
| Aspirin | 100 | ||
| Test Compound | 25 | ||
| Test Compound | 50 | ||
| Test Compound | 100 |
Conclusion
This comprehensive experimental design provides a systematic approach to characterizing the anti-inflammatory and analgesic efficacy of this compound. The data generated from these studies will be crucial for determining its potential as a therapeutic agent and for guiding further preclinical and clinical development. It is essential that all animal experiments are conducted in accordance with ethical guidelines and approved by an institutional animal care and use committee.
References
- 1. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Biphenyl-2-yloxy)-acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (Biphenyl-2-yloxy)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and versatile method for synthesizing this compound is a two-step process. The first step involves a Williamson ether synthesis, which is an SN2 reaction between 2-phenylphenol (also known as 2-hydroxybiphenyl) and an ethyl haloacetate (such as ethyl chloroacetate or ethyl bromoacetate) in the presence of a base. This reaction forms the intermediate ethyl (biphenyl-2-yloxy)acetate. The second step is the hydrolysis of this ester to the final carboxylic acid product.
Q2: What are the critical parameters influencing the yield of the Williamson ether synthesis step?
The yield of the initial etherification is primarily influenced by the choice of base, solvent, and reaction temperature. The strength of the base is crucial for the deprotonation of the phenolic hydroxyl group of 2-phenylphenol to form the more nucleophilic phenoxide. The solvent plays a significant role in solvating the reactants and influencing the reaction rate. Temperature affects the rate of reaction, but excessively high temperatures can promote side reactions.
Q3: What are the common side reactions in this synthesis?
The primary side reactions that can lower the yield of the desired product include:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the aromatic ring. While O-alkylation is the desired pathway, C-alkylation can occur, leading to the formation of isomers.
-
Elimination: The alkylating agent, ethyl haloacetate, can undergo elimination in the presence of a strong base, especially at higher temperatures, to form an alkene.[1]
-
Hydrolysis of the alkylating agent: The ester group of ethyl haloacetate can be hydrolyzed by the base, particularly if water is present in the reaction mixture.
Q4: How can I purify the final product, this compound?
Purification of this compound is typically achieved through recrystallization. Common solvent systems for recrystallization include aqueous ethanol, or a mixture of an organic solvent like ethyl acetate with a non-polar solvent like heptane or hexane. The choice of solvent will depend on the impurity profile of the crude product.
Troubleshooting Guides
Low Yield in Williamson Ether Synthesis Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of 2-phenylphenol | Incomplete deprotonation of the phenol. | Use a stronger base. For example, if using potassium carbonate (K₂CO₃), consider switching to sodium hydroxide (NaOH) or sodium hydride (NaH). Ensure anhydrous conditions, as water can consume the base. |
| Insufficient reaction time or temperature. | Increase the reaction time or temperature. A typical range is 50-100°C for 1-8 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC). | |
| Formation of significant byproducts | C-alkylation is competing with O-alkylation. | The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation. |
| Elimination of the ethyl haloacetate. | Use a less sterically hindered base. Avoid excessively high temperatures. | |
| Product loss during workup | Incomplete extraction of the product. | Ensure the pH of the aqueous layer is adjusted correctly during extraction. The ester intermediate is organic soluble, while the final acid product can be extracted into a basic aqueous solution and then re-precipitated by acidification. |
Issues with the Hydrolysis Step
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete hydrolysis of the ester | Insufficient base or reaction time. | Ensure at least one equivalent of a strong base like NaOH or KOH is used. Increase the reaction time or temperature (refluxing is common). |
| Precipitation of the carboxylate salt. | If the sodium or potassium salt of the carboxylic acid precipitates, add more solvent (e.g., water or ethanol) to ensure the reaction mixture remains homogeneous. | |
| Difficulty in isolating the final product | Incorrect pH for precipitation. | After hydrolysis, the reaction mixture will be basic. The carboxylic acid needs to be precipitated by acidifying the solution with a strong acid like HCl to a pH of approximately 2-3. |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Step 1: Williamson Ether Synthesis of Ethyl (Biphenyl-2-yloxy)acetate
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-phenylphenol (1 equivalent) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a base (e.g., anhydrous potassium carbonate, 1.5 equivalents) to the solution.
-
Alkylation: Add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (typically 60-80°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude ethyl (biphenyl-2-yloxy)acetate.
Step 2: Hydrolysis to this compound
-
Hydrolysis Reaction: Dissolve the crude ethyl (biphenyl-2-yloxy)acetate in a mixture of ethanol and an aqueous solution of sodium hydroxide (2 equivalents).
-
Reflux: Heat the mixture to reflux for 1-2 hours until the ester is completely hydrolyzed (monitor by TLC).
-
Purification: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or hexane to remove any unreacted starting material or non-acidic impurities.
-
Precipitation: Carefully acidify the aqueous layer with concentrated hydrochloric acid (HCl) to a pH of ~2. The this compound will precipitate as a solid.
-
Isolation and Drying: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven.
-
Recrystallization: Further purify the crude acid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
Table 1: Effect of Base on the Yield of Ethyl (Biphenyl-2-yloxy)acetate *
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K₂CO₃ | Acetone | Reflux | 6 | ~85 |
| NaOH | Ethanol | Reflux | 4 | ~90 |
| NaH | THF (anhydrous) | 60 | 4 | >95 |
*Note: These are representative yields based on typical Williamson ether syntheses and may vary depending on the specific reaction conditions.
Table 2: Effect of Solvent on the Yield of Ethyl (Biphenyl-2-yloxy)acetate *
| Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Acetone | K₂CO₃ | Reflux | 6 | ~85 |
| DMF | K₂CO₃ | 80 | 4 | ~92 |
| Acetonitrile | K₂CO₃ | Reflux | 5 | ~88 |
*Note: These are representative yields and may vary.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in the synthesis.
References
(Biphenyl-2-yloxy)-acetic acid degradation and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the handling, storage, and degradation of (Biphenyl-2-yloxy)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry environment at 2-8°C.
Q2: What are the potential degradation pathways for this compound?
A2: Based on its structure, this compound is potentially susceptible to hydrolytic, photolytic, oxidative, and thermal degradation. The ether linkage and the carboxylic acid functional group are the most likely sites for degradation.
Q3: My analytical results for this compound are inconsistent. What could be the cause?
A3: Inconsistent results can arise from several factors, including degradation of the compound during sample preparation or storage, use of a non-stability-indicating analytical method, or interactions with excipients or container materials. Refer to the troubleshooting guide for a detailed approach to identifying the root cause.
Q4: How can I monitor the degradation of this compound in my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV or mass spectrometry (MS) detection is the recommended approach.[1][2][3][4][5] This will allow you to separate the parent compound from its degradation products and quantify them accurately.
Q5: Are there any known incompatibilities for this compound?
A5: As a carboxylic acid, it may be incompatible with strong bases and strong oxidizing agents.[6] Reactions with bases will form a salt, and strong oxidizing agents could potentially degrade the molecule.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected loss of compound potency or concentration | Degradation due to improper storage: Exposure to high temperatures, light, or humidity. | Store the compound at the recommended 2-8°C in a dark, dry place. Ensure the container is tightly sealed. |
| Hydrolysis: The ether linkage is susceptible to cleavage in highly acidic aqueous solutions, especially at elevated temperatures.[7][8][9] | Maintain solution pH within a stable range. If acidic conditions are necessary, conduct experiments at lower temperatures and for shorter durations. | |
| Photodegradation: Exposure to UV or ambient light can cause degradation of the aromatic rings.[10][11] | Protect solutions and solid material from light by using amber vials or covering containers with aluminum foil. | |
| Appearance of unknown peaks in chromatogram | Formation of degradation products: Stress conditions (pH, temperature, light, oxygen) can lead to the formation of new chemical entities. | Conduct a forced degradation study to intentionally generate and identify potential degradation products. This will help in confirming the identity of the unknown peaks. |
| Contamination: Impurities from solvents, reagents, or glassware. | Use high-purity solvents and reagents. Ensure all glassware is thoroughly cleaned. Run a blank analysis to check for contaminants. | |
| Poor peak shape or resolution in HPLC analysis | Inappropriate column chemistry or mobile phase: The analytical method is not optimized for the compound and its potential degradation products. | Develop and validate a stability-indicating HPLC method. A C18 column with a buffered mobile phase (e.g., acetonitrile and water with formic or acetic acid) is a good starting point.[1][3] |
| Column overload: Injecting too high a concentration of the sample. | Dilute the sample to an appropriate concentration within the linear range of the detector. | |
| Precipitation of the compound from solution | Low solubility: The concentration of the compound exceeds its solubility in the chosen solvent system. | Determine the solubility of the compound in your experimental medium. Consider using a co-solvent if necessary. |
| pH-dependent solubility: The protonated form of the carboxylic acid (at low pH) may have different solubility than the deprotonated form (at higher pH). | Adjust the pH of the solution to enhance solubility. Be mindful that pH changes can also affect stability. |
Summary of Potential Degradation under Forced Conditions
The following table summarizes the expected degradation behavior of this compound under various stress conditions, based on the known behavior of structurally similar compounds like phenoxyacetic acids and biphenyl derivatives.[12][13]
| Stress Condition | Expected Degradation Pathway(s) | Potential Degradation Products |
| Acidic Hydrolysis | Cleavage of the ether linkage. | 2-Hydroxybiphenyl, Glycolic acid |
| Basic Hydrolysis | Formation of the carboxylate salt. The ether linkage is generally more stable to base than acid. | (Biphenyl-2-yloxy)-acetate salt |
| Oxidative | Oxidation of the biphenyl rings. | Hydroxylated biphenyl derivatives, Ring-opened products |
| Photolytic | Cleavage of the ether bond, reactions on the aromatic rings.[10] | 2-Hydroxybiphenyl, Phenol, Carboxylic acid derivatives |
| Thermal | Decarboxylation at high temperatures.[14][15] | 2-Phenoxybiphenyl, Carbon dioxide |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.[12][13]
References
- 1. [Determination of biphenyl ether herbicides in water using HPLC with cloud-point extraction] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. Phenoxyacetic acid | 122-59-8 [chemicalbook.com]
- 7. Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous) γ-Valerolactone: Catalytic Depolymerization Reactions of Lignin Model Compound During Organosolv Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
- 11. researchgate.net [researchgate.net]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
Optimizing reaction conditions for Suzuki coupling in (Biphenyl-2-yloxy)-acetic acid synthesis
Technical Support Center: Suzuki Coupling for (Biphenyl-2-yloxy)-acetic acid Synthesis
Welcome to the technical support center for the synthesis of this compound via Suzuki-Miyaura cross-coupling. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you may encounter during your experiments.
Q1: My Suzuki coupling reaction to synthesize this compound (or its ester) is resulting in a very low yield or failing completely. What are the first things I should check?
A1: Low or no yield is a common issue in Suzuki couplings. A systematic check of your reagents and setup is the best approach.
-
Reagent Quality:
-
Palladium Catalyst: The active catalytic species is Pd(0).[1] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in-situ.[1] Ensure your catalyst is fresh; Pd(0) sources can degrade over time and form inactive palladium black.[1] You can test your catalyst on a simple, known reaction (e.g., bromobenzene with phenylboronic acid) to verify its activity.[1]
-
Boronic Acid Stability: Phenylboronic acid can degrade, especially if old or improperly stored. Consider using a fresh bottle. A major side reaction is protodeboronation, where the boronic acid group is replaced by hydrogen.[2][3]
-
Aryl Halide Purity: Ensure your aryl halide (e.g., ethyl (2-bromophenoxy)acetate) is pure and free of inhibitors. The reactivity order is generally I > Br > OTf >> Cl.[2]
-
Base and Solvent Purity: Use high-purity, dry bases.[3] Solvents must be anhydrous (for non-aqueous systems) and thoroughly degassed, as oxygen can deactivate the catalyst.[1][2]
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and any phosphine ligands.[2][3] Ensure your flask is properly flame-dried and the reaction is run under a positive pressure of an inert gas like argon or nitrogen.
-
Temperature: The reaction may require heating. If running at room temperature, try increasing the temperature to 80-100 °C.[4] Conversely, excessively high temperatures can sometimes promote side reactions like protodeboronation.[1]
-
Q2: I'm observing a significant amount of biphenyl and phenol byproducts. What causes this and how can I prevent it?
A2: These are common side products arising from homocoupling and protodeboronation.
-
Biphenyl (Homocoupling): This occurs when two molecules of phenylboronic acid couple together. This side reaction is often promoted by the presence of Pd(II) species, which can form if the Pd(0) catalyst is oxidized by oxygen.[5][6]
-
Solution: The most effective way to prevent homocoupling is by rigorously degassing your solvent and ensuring the reaction is maintained under a strict inert atmosphere.[1]
-
-
Phenol (Protodeboronation): This is the result of the boronic acid group on phenylboronic acid being replaced by a hydrogen atom from water or other protic sources.[1]
Q3: My starting aryl halide (ethyl (2-bromophenoxy)acetate) is being consumed, but the main product is ethyl phenoxyacetate. What is happening?
A3: This side reaction is known as dehalogenation.[1] It can occur after the initial oxidative addition step. If the subsequent steps (transmetalation, reductive elimination) are slow, the intermediate palladium complex can react with trace water or other proton sources, leading to the removal of the halide and its replacement with a hydrogen atom.
-
Solution: Optimizing the ligand, base, or solvent to accelerate the transmetalation and reductive elimination steps can help minimize dehalogenation. Using a bulkier, more electron-rich ligand can sometimes promote the desired reductive elimination over competing side pathways.[7]
Q4: How do I select the optimal catalyst, base, and solvent for this specific synthesis?
A4: While general starting points exist, the optimal conditions are often substrate-specific and may require screening.[6]
-
Catalyst/Ligand: For coupling with aryl bromides, standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are good starting points. If yields are low, consider more active, modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos), which can accelerate the rate-limiting oxidative addition step.[5][7]
-
Base: The base is crucial for activating the boronic acid.[8] Inorganic bases are common. While K₂CO₃ is a standard choice, stronger bases like K₃PO₄ or Cs₂CO₃ often give higher yields in challenging couplings.[9]
-
Solvent: Biphasic solvent systems are frequently used to dissolve both the organic substrates and the inorganic base. Common choices include 1,4-Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[4][10] Anhydrous polar aprotic solvents like DMF can also be effective.[10]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effect of different reaction components on the yield of ethyl (biphenyl-2-yloxy)acetate. Conditions: Ethyl (2-bromophenoxy)acetate (1.0 eq), Phenylboronic acid (1.2 eq), Solvent (5 mL/mmol), 90 °C, 12 h.
Table 1: Effect of Palladium Catalyst/Ligand (Base: K₃PO₄, Solvent: 1,4-Dioxane/H₂O 4:1)
| Entry | Catalyst (mol%) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3%) | 75 |
| 2 | PdCl₂(dppf) (3%) | 82 |
| 3 | XPhos Pd G3 (2%) | 94 |
| 4 | SPhos Pd G2 (2%) | 91 |
Table 2: Effect of Base (Catalyst: XPhos Pd G3 (2%), Solvent: 1,4-Dioxane/H₂O 4:1)
| Entry | Base (2.0 eq) | Yield (%) |
| 1 | Na₂CO₃ | 68 |
| 2 | K₂CO₃ | 85 |
| 3 | Cs₂CO₃ | 92 |
| 4 | K₃PO₄ | 95 |
Table 3: Effect of Solvent (Catalyst: XPhos Pd G3 (2%), Base: K₃PO₄)
| Entry | Solvent System (v/v) | Yield (%) |
| 1 | Toluene/H₂O (4:1) | 88 |
| 2 | THF/H₂O (4:1) | 84 |
| 3 | 1,4-Dioxane/H₂O (4:1) | 95 |
| 4 | DMF (anhydrous) | 79 |
Experimental Protocols
Protocol 1: Optimized Synthesis of Ethyl (Biphenyl-2-yloxy)acetate
This protocol is based on the optimized conditions identified in the tables above.
-
Materials:
-
Ethyl (2-bromophenoxy)acetate (1.0 mmol, 1.0 eq)
-
Phenylboronic acid (1.2 mmol, 1.2 eq)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 mmol, 2.0 eq)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)
-
1,4-Dioxane and Deionized Water (degassed)
-
-
Procedure:
-
Setup: Add a magnetic stir bar to a flame-dried round-bottom flask or Schlenk tube. Allow the flask to cool to room temperature under a stream of argon or nitrogen.
-
Adding Solids: Under a positive pressure of inert gas, add ethyl (2-bromophenoxy)acetate, phenylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Prepare a 4:1 mixture of 1,4-dioxane and water. Degas this mixture by bubbling argon or nitrogen through it for 15-20 minutes. Add the degassed solvent mixture (e.g., 5 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the pure ester product.
-
Protocol 2: Saponification to this compound
-
Procedure:
-
Dissolve the purified ethyl (biphenyl-2-yloxy)acetate in a mixture of THF and methanol (e.g., 1:1 ratio).
-
Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq) and stir at room temperature until the ester is fully consumed (monitor by TLC).
-
Concentrate the mixture under reduced pressure to remove the organic solvents.
-
Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.
-
The product will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Poor Aqueous Solubility of (Biphenyl-2-yloxy)-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of (Biphenyl-2-yloxy)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my aqueous buffer. Some datasheets state that it is "soluble in water," yet I'm observing poor solubility. Why is this?
A1: The term "soluble" on technical datasheets can be relative and may not indicate high solubility in a quantitative sense. This compound is an organic molecule with a significant non-polar biphenyl group, which contributes to its inherently low aqueous solubility. While it is a carboxylic acid, and therefore should exhibit some solubility in water, particularly at higher pH, its solubility is likely limited, leading to the dissolution challenges you are experiencing. The calculated XLogP3 of approximately 2.8 indicates a moderate degree of lipophilicity, which is consistent with poor aqueous solubility.
Q2: What are the key physicochemical properties of this compound that I should be aware of?
A2: Understanding the physicochemical properties of this compound is crucial for developing an effective solubilization strategy. Key properties are summarized in the table below.
| Property | Value | Implication for Solubility |
| Molecular Formula | C₁₄H₁₂O₃ | - |
| Molecular Weight | 228.25 g/mol | - |
| Melting Point | 109.5-110 °C | High melting point can correlate with lower solubility. |
| XLogP3 | ~2.8 | Indicates moderate lipophilicity and likely poor aqueous solubility. |
| Estimated pKa | ~3-4 | As a carboxylic acid, its solubility will be highly pH-dependent. The pKa of the structurally related phenoxyacetic acid is around 3.17-3.7.[1][2][3] |
Q3: How does pH affect the solubility of this compound, and how can I use this to my advantage?
A3: As a carboxylic acid, this compound is a weak acid. Its solubility in aqueous solutions is highly dependent on the pH of the medium.
-
Below its pKa (estimated around 3-4): The compound will exist predominantly in its neutral, protonated form, which is less soluble in water.
-
Above its pKa: The carboxylic acid group will deprotonate to form the more soluble carboxylate salt.
Therefore, increasing the pH of your aqueous solution to a value above 4 will significantly increase the solubility of this compound. A general rule of thumb is to adjust the pH to at least 2 units above the pKa to ensure complete ionization and maximize solubility.
Troubleshooting Guides
Issue 1: The compound will not dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4).
This is a common issue due to the low intrinsic solubility of the neutral form of the carboxylic acid.
Troubleshooting Workflow
Caption: Decision tree for selecting a solubilization strategy.
Recommended Strategies & Experimental Protocols
This is the most straightforward approach for ionizable compounds like carboxylic acids.
Experimental Protocol: Determination of pH-Solubility Profile
-
Prepare a series of buffers: Create buffers with pH values ranging from 2 to 10 (e.g., citrate for acidic pH, phosphate for neutral pH, and borate for alkaline pH).
-
Add excess compound: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Equilibrate: Tightly seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separate solid from solution: Centrifuge or filter the samples to remove the undissolved solid.
-
Quantify the dissolved compound: Analyze the concentration of the compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
-
Plot the data: Plot the measured solubility (e.g., in mg/mL) against the pH of the buffer. This will give you the pH-solubility profile and help you determine the optimal pH for your experiments.
For applications where a significant pH shift is not desirable, a co-solvent system can be employed.
Commonly Used Co-solvents and Recommended Starting Concentrations
| Co-solvent | Starting Concentration (v/v) | Notes |
| Ethanol | 10-20% | Generally well-tolerated in many biological systems. |
| Propylene Glycol (PG) | 5-15% | A common vehicle for in vivo studies. |
| Polyethylene Glycol 400 (PEG 400) | 5-15% | Often used in both in vitro and in vivo formulations. |
| Dimethyl Sulfoxide (DMSO) | ≤ 1% (final concentration) | Prepare a high-concentration stock in DMSO and dilute into your aqueous medium. Be mindful of potential cellular toxicity at higher concentrations. |
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare a stock solution: Dissolve this compound in 100% of your chosen co-solvent (e.g., DMSO, Ethanol) to create a high-concentration stock solution. Gentle warming and vortexing may be required.
-
Dilute into aqueous medium: Add the stock solution dropwise to your aqueous buffer while vortexing to achieve the desired final concentration.
-
Observe for precipitation: Monitor the solution for any signs of precipitation. If precipitation occurs, you may need to increase the percentage of co-solvent in your final solution or lower the final concentration of the compound.
Issue 2: My application requires a higher concentration of the compound than can be achieved by pH adjustment or simple co-solvent systems, especially for in vivo studies.
For these more demanding applications, advanced formulation strategies are necessary.
Workflow for Advanced Formulation Development
Caption: Workflow for selecting and developing an advanced formulation.
a) Amorphous Solid Dispersions (ASDs)
By converting the crystalline drug into an amorphous form dispersed within a polymer matrix, both the solubility and dissolution rate can be significantly enhanced.
Experimental Protocol: Preparation of an ASD by Solvent Evaporation (Lab Scale)
-
Select a polymer and solvent: Choose a suitable polymer (e.g., PVP K30, HPMC-AS) and a common solvent in which both the polymer and this compound are soluble (e.g., methanol, acetone, or a mixture thereof).
-
Dissolve components: Dissolve the compound and the polymer in the selected solvent. A typical starting drug-to-polymer ratio is 1:3 to 1:9 by weight.
-
Evaporate the solvent: Remove the solvent under vacuum using a rotary evaporator.
-
Dry the product: Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.
-
Characterize the ASD: Confirm the amorphous nature of the drug in the dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Evaluate dissolution: Perform a dissolution test to compare the dissolution rate of the ASD with that of the crystalline compound.
b) Self-Emulsifying Drug Delivery Systems (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. This is a suitable approach for compounds with a logP between 2 and 4.
Experimental Protocol: Development of a SEDDS Formulation
-
Screen excipients:
-
Oils: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac Lipophile WL 1349).
-
Surfactants: Screen surfactants (e.g., Kolliphor EL, Tween 80) for their ability to emulsify the selected oil.
-
Co-surfactants/Co-solvents: Test co-surfactants (e.g., Transcutol HP, PEG 400) for their ability to improve the emulsification and drug solubility.
-
-
Construct a pseudo-ternary phase diagram: Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios. For each mixture, observe the emulsification behavior upon dilution with water to identify the region that forms a stable microemulsion.
-
Prepare the final formulation: Dissolve the compound in the optimized mixture of oil, surfactant, and co-surfactant.
-
Characterize the SEDDS:
-
Self-emulsification time: Measure the time it takes for the formulation to emulsify in water with gentle agitation.
-
Droplet size analysis: Determine the globule size of the resulting emulsion using a particle size analyzer. A smaller droplet size generally leads to better absorption.
-
References
Technical Support Center: Purification of (Biphenyl-2-yloxy)-acetic acid
Welcome to the technical support center for the purification of (Biphenyl-2-yloxy)-acetic acid. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining a high-purity product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: While the impurity profile depends on the specific synthetic route, common impurities may include unreacted starting materials (such as 2-hydroxybiphenyl and a haloacetic acid derivative), neutral organic byproducts, residual solvents, and colored degradation products.
Q2: What is the expected melting point of pure this compound?
A2: The reported melting point of pure this compound is in the range of 109.5-110 °C.[1] A broad or depressed melting point is indicative of impurities.
Q3: What are suitable solvents for the recrystallization of this compound?
A3: Based on its structure as an aromatic carboxylic acid, suitable recrystallization solvents would include aqueous ethanol, acetic acid, or a solvent pair like toluene/petroleum ether.[2] Initial solubility tests are always recommended to find the optimal solvent or solvent system.
Q4: How can I effectively remove colored impurities from my crude product?
A4: Colored impurities can often be removed by treating a hot solution of the crude product with a small amount of activated charcoal before filtration and recrystallization. Be aware that excess charcoal can adsorb the desired product, leading to lower yields.
Q5: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A5: "Oiling out" occurs when the solid melts and comes out of solution as a liquid above its melting point.[3] To resolve this, try one of the following:
-
Add more of the primary (more soluble) solvent to the hot mixture to ensure the compound stays dissolved at a slightly lower temperature.[4]
-
Switch to a solvent with a lower boiling point.[4]
-
Ensure a slow cooling rate, allowing the solution to cool to room temperature before placing it in an ice bath.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
| Potential Cause | Troubleshooting Solution |
| Too much solvent was used. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] |
| The product is significantly soluble in the cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration to minimize solubility. |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. Add a small excess of hot solvent before filtering to keep the product in solution. |
| Incomplete precipitation from acid-base extraction. | Ensure the aqueous solution is acidified to a pH of 1-2 to fully protonate the carboxylate and cause precipitation. |
Issue 2: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Solution |
| Inappropriate solvent system (eluent). | The compound of interest should have an Rf value of approximately 0.3-0.4 on TLC for good separation.[6] Adjust the eluent polarity to achieve this. |
| Column overloading. | Use an appropriate ratio of silica gel to crude product, typically ranging from 20:1 to 50:1 by weight.[6] |
| Streaking of the compound on the column. | The compound may not be fully soluble in the eluent. Try the "dry loading" method where the crude product is pre-adsorbed onto a small amount of silica gel before being added to the column.[6] |
Data Presentation
The following table provides illustrative data for a typical purification of a similar aromatic carboxylic acid via recrystallization, demonstrating the expected improvement in purity and the associated yield.
Table 1: Illustrative Purification Data for an Aromatic Carboxylic Acid
| Purification Step | Solvent System | Yield (%) | Purity (by HPLC) | Melting Point (°C) |
| Crude Product | - | 100 | 85% | 102-107 |
| Recrystallization 1 | Ethanol/Water (8:2) | 88 | 97.5% | 108-110 |
| Recrystallization 2 | Toluene/Petroleum Ether | 92 (of recryst. 1) | >99% | 109.5-110 |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic product from neutral impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) three times. The acidic product will move to the aqueous layer as its sodium salt.[7][8]
-
Separation: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Precipitation: Cool the combined aqueous layers in an ice bath and acidify with concentrated hydrochloric acid (HCl) until the pH is approximately 1-2. This compound will precipitate as a white solid.[9]
-
Isolation: Collect the purified solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the product obtained from acid-base extraction or for crude material with primarily soluble impurities.
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a potential solvent (e.g., aqueous ethanol). Heat the mixture. A good solvent will dissolve the compound when hot but not when cold.[10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.[5]
-
Drying: Dry the purified crystals to a constant weight.
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization problems.
References
- 1. echemi.com [echemi.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. vernier.com [vernier.com]
- 10. web.mnstate.edu [web.mnstate.edu]
Overcoming common side reactions in the synthesis of (Biphenyl-2-yloxy)-acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to overcome common challenges in the synthesis of (Biphenyl-2-yloxy)-acetic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the phenoxide ion of 2-phenylphenol acts as a nucleophile and attacks the electrophilic carbon of a haloacetic acid, displacing the halide to form the ether linkage.[1]
Q2: Which haloacetic acid derivative is the best choice for this synthesis?
For the Williamson ether synthesis, the reactivity of the alkyl halide is crucial. The general trend for the leaving group ability is I > Br > Cl > F. Therefore, bromoacetic acid or iodoacetic acid are generally more reactive than chloroacetic acid and will typically result in shorter reaction times or allow for milder reaction conditions. However, chloroacetic acid is often used due to its lower cost and sufficient reactivity for this type of synthesis.
Q3: What are the most common side reactions in this synthesis?
The two most prevalent side reactions are:
-
C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired).[1]
-
Elimination: While less common with haloacetic acids, if sterically hindered reactants are used or reaction temperatures are excessively high, elimination reactions can occur.
Q4: How can I minimize the formation of the C-alkylation byproduct?
The choice of solvent plays a significant role in directing the reaction towards O-alkylation. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are known to favor O-alkylation.[2] In contrast, protic solvents can solvate the oxygen of the phenoxide, making it less available for nucleophilic attack and thereby increasing the proportion of C-alkylation.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete deprotonation of 2-phenylphenol.2. Reaction temperature is too low.3. Insufficient reaction time.4. Impure starting materials. | 1. Ensure a sufficiently strong base is used (e.g., NaOH, KOH) in at least stoichiometric amounts. Consider using a stronger base like sodium hydride (NaH) if necessary.2. Gradually increase the reaction temperature in 10°C increments. A typical range is 60-100°C.3. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time until the starting material is consumed.4. Verify the purity of 2-phenylphenol and the haloacetic acid derivative by melting point or spectroscopic methods. |
| Significant amount of C-alkylated byproduct | 1. Use of a protic solvent.2. High reaction temperature. | 1. Switch to a polar aprotic solvent like DMF or DMSO.2. Lower the reaction temperature. While this may increase the required reaction time, it will favor the desired O-alkylation pathway. |
| Product is difficult to purify | 1. Presence of unreacted starting materials.2. Formation of multiple byproducts. | 1. After the reaction, perform an acid-base extraction. The desired product is an acid and will be soluble in an aqueous basic solution, while unreacted 2-phenylphenol can be washed away with a non-polar organic solvent.2. Consider column chromatography for purification if extraction is insufficient. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point. |
| Reaction has stalled | 1. Deactivation of the nucleophile or electrophile.2. Base is not strong enough. | 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phenoxide.2. Switch to a stronger base as mentioned above. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the synthesis of this compound. Please note that actual results may vary depending on the specific experimental setup and purity of reagents.
| Parameter | Condition A | Condition B | Condition C |
| Alkylating Agent | Chloroacetic acid | Bromoacetic acid | Iodoacetic acid |
| Base | NaOH | KOH | K2CO3 |
| Solvent | Acetone | DMF | DMSO |
| Temperature (°C) | 60 | 80 | 100 |
| Reaction Time (h) | 12 | 8 | 6 |
| Typical Yield (%) | 75-85% | 80-90% | 85-95% |
| Purity (by HPLC, %) | >95% | >97% | >98% |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
2-phenylphenol
-
Chloroacetic acid (or bromoacetic acid)
-
Sodium hydroxide (or potassium hydroxide)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-phenylphenol (1 equivalent) in DMF.
-
Add sodium hydroxide (1.1 equivalents) to the solution and stir at room temperature for 30 minutes to form the phenoxide.
-
Add chloroacetic acid (1.1 equivalents) to the reaction mixture.
-
Heat the mixture to 80°C and maintain this temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing cold water.
-
Acidify the aqueous solution to a pH of approximately 2 with 1 M HCl. A precipitate should form.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Competing O- and C-alkylation pathways in the synthesis.
References
Why is my (Biphenyl-2-yloxy)-acetic acid experiment not reproducible?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of (Biphenyl-2-yloxy)-acetic acid. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and reliable method for synthesizing this compound is a two-step process. The first step is a Williamson ether synthesis, where 2-hydroxybiphenyl (also known as 2-phenylphenol) is reacted with an ethyl haloacetate (like ethyl bromoacetate or chloroacetate) in the presence of a base to form the intermediate, ethyl (biphenyl-2-yloxy)acetate. The second step involves the hydrolysis of this ester to the final carboxylic acid product.
Q2: What are the critical parameters for the Williamson ether synthesis step?
A2: The success of the Williamson ether synthesis is highly dependent on the choice of base, solvent, and temperature. A moderately strong base like potassium carbonate (K₂CO₃) is often sufficient for deprotonating the phenolic hydroxyl group of 2-hydroxybiphenyl. Polar aprotic solvents such as acetone or dimethylformamide (DMF) are typically used to facilitate the Sₙ2 reaction. The reaction temperature is also a critical parameter to control to minimize side reactions.
Q3: What are the common side reactions in the Williamson ether synthesis of this compound?
A3: The primary side reaction of concern is C-alkylation, where the ethyl acetate group attaches to the aromatic ring of 2-hydroxybiphenyl instead of the oxygen atom. While elimination reactions are a common issue in Williamson ether syntheses with secondary or tertiary alkyl halides, they are less of a concern here as a primary haloacetate is used.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product.
Q5: What are the best practices for purifying the final product?
A5: Purification of the final carboxylic acid product is typically achieved through recrystallization. If the crude product is an oil or fails to crystallize, purification can be performed by dissolving the crude material in a suitable organic solvent and extracting it with an aqueous base (like sodium bicarbonate solution) to form the water-soluble carboxylate salt. The aqueous layer is then washed with an organic solvent to remove any non-acidic impurities, followed by acidification to precipitate the pure carboxylic acid, which can then be collected by filtration.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solutions |
| Low or No Yield of Ethyl (Biphenyl-2-yloxy)acetate (Step 1) | 1. Incomplete Deprotonation: The base used may be too weak or not completely anhydrous. | 1. Ensure the base (e.g., K₂CO₃) is finely powdered and dried before use. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF, but be mindful of safety precautions. |
| 2. Poor Quality of Reagents: 2-hydroxybiphenyl or the haloacetate may be impure or degraded. | 2. Check the purity of your starting materials by melting point or spectroscopic methods. Purify them if necessary. | |
| 3. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | 3. Gently heat the reaction mixture. For a K₂CO₃/acetone system, refluxing is often effective. | |
| 4. Reaction Time is Too Short: The reaction may not have reached completion. | 4. Monitor the reaction by TLC and continue until the starting material is consumed. | |
| Low Yield of this compound (Step 2) | 1. Incomplete Hydrolysis: The ester may not be fully hydrolyzed. | 1. Ensure a sufficient excess of base (e.g., NaOH or KOH) is used for the hydrolysis. Increase the reaction time or temperature if necessary. |
| 2. Product Loss During Workup: The carboxylic acid may not fully precipitate upon acidification, or some may be lost during extraction. | 2. Ensure the aqueous solution is sufficiently acidified (pH ~2) to precipitate the carboxylic acid. When performing a liquid-liquid extraction, ensure complete phase separation and perform multiple extractions with the organic solvent. | |
| Product is an Oil and Does Not Crystallize | 1. Presence of Impurities: Unreacted starting materials or side products can prevent crystallization. | 1. Purify the crude product using column chromatography or by performing an acid-base extraction as described in FAQ Q5. |
| 2. Residual Solvent: Trapped solvent can inhibit crystallization. | 2. Ensure the product is thoroughly dried under vacuum. | |
| Presence of Multiple Spots on TLC of Final Product | 1. Incomplete Reaction: Unreacted starting materials or the ester intermediate may be present. | 1. If the impurity is the ester, repeat the hydrolysis step. If it is the starting phenol, purify by acid-base extraction. |
| 2. Side Products: C-alkylation products or other byproducts may have formed. | 2. Purify the product using column chromatography or recrystallization from a different solvent system. |
Experimental Protocols
Step 1: Synthesis of Ethyl (Biphenyl-2-yloxy)acetate
This procedure is based on standard Williamson ether synthesis protocols.
-
Reagents and Materials:
-
2-Hydroxybiphenyl (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)
-
Acetone, anhydrous
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxybiphenyl, anhydrous potassium carbonate, and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add ethyl bromoacetate dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the solid potassium salts.
-
Wash the solid residue with acetone.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl (biphenyl-2-yloxy)acetate, which can be used in the next step without further purification.
-
Step 2: Synthesis of this compound (Hydrolysis)
-
Reagents and Materials:
-
Crude ethyl (biphenyl-2-yloxy)acetate (1.0 eq)
-
Sodium hydroxide (NaOH) (2.0 eq)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), concentrated
-
-
Procedure:
-
Dissolve the crude ethyl (biphenyl-2-yloxy)acetate in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide in water to the flask.
-
Heat the mixture to reflux for 1-2 hours. Monitor the disappearance of the ester spot by TLC.
-
After cooling, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with diethyl ether to remove any unreacted starting materials.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid until the pH is approximately 2. A white precipitate should form.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.
-
Visualizations
Experimental Workflow
Potential Signaling Pathway Involvement
This compound belongs to the class of aryloxyacetic acids. Some derivatives of this class have been shown to be agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are nuclear receptors that play a crucial role in the regulation of lipid and glucose metabolism.
References
Adjusting pH for optimal activity of (Biphenyl-2-yloxy)-acetic acid in assays
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing (Biphenyl-2-yloxy)-acetic acid in various assays. The information is tailored to address common challenges, with a focus on optimizing experimental conditions by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is the pKa of this compound and why is it important?
The pKa is a critical parameter as it determines the ionization state of the molecule at a given pH. According to the Henderson-Hasselbalch equation, at a pH equal to the pKa, the compound will be 50% in its protonated (acidic, neutral) form and 50% in its deprotonated (conjugate base, anionic) form.[5][6][7][8] The ionization state can significantly impact the compound's solubility, membrane permeability, and interaction with its biological target.
Q2: What is the optimal pH for the activity of this compound in an assay?
The optimal pH for the activity of this compound is assay-dependent. For biochemical assays , the optimal pH is often a compromise between the pH optimum of the enzyme or protein target and the pH required to maintain the compound in its most active ionization state. For cell-based assays , the pH of the culture medium is typically maintained in a narrow physiological range (e.g., 7.2-7.4) to ensure cell viability. Significant deviations from this range can induce stress and affect experimental outcomes.
It is crucial to experimentally determine the optimal pH for your specific assay system. A recommended protocol for this is provided in the "Experimental Protocols" section.
Q3: How does pH affect the solubility of this compound?
As a carboxylic acid, the solubility of this compound is expected to be pH-dependent. At pH values below its pKa (approximately 4.76), the compound will be predominantly in its neutral, protonated form, which is likely to have lower aqueous solubility. At pH values above its pKa, it will be in its deprotonated, anionic form, which is generally more soluble in aqueous solutions. When preparing stock solutions, dissolving the compound in a slightly basic buffer or using a small amount of a base like NaOH can improve solubility.
Q4: Can I use a standard phosphate or Tris buffer for my assay with this compound?
Phosphate and Tris buffers are commonly used in biological assays. However, the choice of buffer should be carefully considered. It is important to select a buffer system that has a buffering range that includes your desired experimental pH.[9][10] For example, a phosphate buffer is effective in the pH range of approximately 6.2-8.2, while a Tris buffer is effective in the range of 7.5-9.0. Always prepare buffers at the temperature at which the experiment will be performed, as the pKa of many buffers is temperature-dependent.[11]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or non-reproducible assay results. | Fluctuation in the pH of the assay buffer. | 1. Ensure your pH meter is properly calibrated before use.[12][13][14][15][16] 2. Use fresh, high-quality buffer reagents.[11] 3. Verify the pH of your final assay solution after all components, including this compound, have been added. The compound itself is acidic and can alter the pH. |
| Low or no activity of the compound. | 1. The compound may be in an inactive ionization state at the current assay pH. 2. The compound may have precipitated out of solution. | 1. Perform a pH-activity profile to determine the optimal pH for your assay (see Experimental Protocols). 2. Visually inspect your assay wells for any signs of precipitation. If precipitation is observed, consider adjusting the pH to improve solubility or using a co-solvent (ensure the co-solvent is compatible with your assay system). |
| Unexpected changes in cell morphology or viability in a cell-based assay. | The pH of the cell culture medium has shifted outside the physiological range (7.2-7.4). | 1. Measure the pH of the medium after adding the compound. The acidic nature of the compound might lower the pH. 2. If the pH has shifted, you may need to adjust the pH of your compound's stock solution before adding it to the cells or use a more strongly buffered medium. |
| Difficulty dissolving the compound. | The compound is in its less soluble protonated form. | 1. Try dissolving the compound in a small amount of DMSO or ethanol before diluting it in your aqueous assay buffer. 2. Alternatively, prepare the stock solution in a buffer with a pH slightly above the estimated pKa (e.g., pH 7.0) to increase solubility. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | Acetic Acid |
| Molecular Formula | C₁₄H₁₂O₃ | CH₃COOH |
| Molecular Weight | 228.24 g/mol | 60.05 g/mol |
| pKa | Estimated ~4.5 (Slightly more acidic than acetic acid due to the electron-withdrawing effect of the biphenyl-2-yloxy group) | 4.76[1][2][3][4] |
| Solubility | Soluble in water, ethanol, and acetone[17] | Miscible with water |
Experimental Protocols
Protocol 1: Determination of Optimal pH for a Biochemical Assay
-
Prepare a series of buffers: Prepare a set of at least five different buffers covering a pH range relevant to your target (e.g., pH 5.0, 6.0, 7.0, 8.0, 9.0). Use appropriate buffer systems for each pH.
-
Prepare compound dilutions: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the compound in each of the prepared buffers.
-
Set up the assay: For each pH value, set up your standard biochemical assay including positive and negative controls. Add the diluted compound to the appropriate wells.
-
Incubate and measure: Incubate the assay for the standard duration and then measure the activity (e.g., absorbance, fluorescence, luminescence).
-
Analyze the data: Plot the compound's activity (e.g., % inhibition, IC₅₀) as a function of pH. The pH at which the compound shows the highest desired activity is the optimal pH for your assay.
Protocol 2: Monitoring pH in Cell-Based Assays
-
Prepare compound stock: Prepare a concentrated stock solution of this compound in a cell culture-grade solvent (e.g., DMSO).
-
Treat cells: Add the desired final concentration of the compound to your cells in culture.
-
Measure medium pH: At the beginning of the treatment and at various time points during the incubation, carefully collect a small aliquot of the culture medium from a test well.
-
Analyze pH: Use a calibrated pH meter with a micro-electrode to measure the pH of the collected medium.
-
Assess cell health: Concurrently, monitor cell viability and morphology using standard methods (e.g., microscopy, MTT assay).
-
Adjust if necessary: If a significant pH shift that correlates with adverse cellular effects is observed, consider pre-adjusting the pH of the compound stock solution with a sterile, dilute base (e.g., NaOH) before adding it to the culture medium.
Mandatory Visualizations
Caption: Workflow for determining the optimal pH for this compound activity.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 2. Acetic Acid | CH3COOH | CID 176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acetic acid - Wikipedia [en.wikipedia.org]
- 4. sciencing.com [sciencing.com]
- 5. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. byjus.com [byjus.com]
- 8. study.com [study.com]
- 9. Buffers for Biochemical Reactions [promega.com.cn]
- 10. Preparing Buffer Solutions : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. mt.com [mt.com]
- 12. aelabgroup.com [aelabgroup.com]
- 13. insights.globalspec.com [insights.globalspec.com]
- 14. mt.com [mt.com]
- 15. pages.hannainst.com [pages.hannainst.com]
- 16. drawellanalytical.com [drawellanalytical.com]
- 17. 2-([1,1'-Biphenyl]-2-yloxy)acetic acid | 5348-75-4 | FAA34875 [biosynth.com]
Preventing precipitation of (Biphenyl-2-yloxy)-acetic acid in stock solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Biphenyl-2-yloxy)-acetic acid. Our aim is to help you prevent precipitation and maintain the stability of your stock solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound that I should be aware of?
A1: Understanding the physicochemical properties of this compound is crucial for preparing stable stock solutions. Key properties are summarized in the table below.
Q2: Why is my this compound precipitating out of my stock solution?
A2: Precipitation of this compound, a carboxylic acid, is most commonly due to issues with pH and solvent choice. As an acidic compound, its solubility is highly dependent on the pH of the solution. In its protonated (uncharged) form, which is favored at acidic pH, it is less soluble in aqueous solutions. Precipitation can also occur if the concentration of the compound exceeds its solubility limit in the chosen solvent.
Q3: What is the estimated pKa of this compound and why is it important?
Q4: Which solvents are recommended for preparing a stock solution of this compound?
A4: this compound is reported to be soluble in water, ethanol, and acetone. For preparing high-concentration stock solutions, organic solvents like dimethyl sulfoxide (DMSO) or ethanol are commonly used. When preparing aqueous stock solutions, it is critical to adjust the pH to ensure the compound is in its more soluble, deprotonated state.
Q5: How should I store my this compound stock solutions to prevent precipitation?
A5: Stock solutions should be stored in tightly sealed vials to prevent solvent evaporation, which would increase the concentration and risk of precipitation. For long-term storage, it is advisable to store solutions at -20°C or -80°C. To avoid repeated freeze-thaw cycles that can promote precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide
This guide provides a systematic approach to resolving precipitation issues with your this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms in the primary stock solution (e.g., in DMSO or ethanol). | 1. The concentration of the compound exceeds its solubility limit in the solvent. 2. The solvent has absorbed moisture, reducing its solvating power. 3. The storage temperature is too low. | 1. Gently warm the solution (e.g., in a 37°C water bath) and sonicate to aid dissolution. If precipitation persists, prepare a new, less concentrated stock solution. 2. Use anhydrous (dry) solvents, especially for hygroscopic solvents like DMSO. 3. Store the solution at the recommended temperature. If refrigeration is necessary, ensure the compound remains soluble at that temperature. |
| Precipitate forms immediately upon diluting the organic stock solution into an aqueous buffer or cell culture medium. | 1. Antisolvent Precipitation: The rapid change in solvent polarity causes the compound to crash out of solution. 2. Low pH of the Aqueous Medium: The pH of the buffer or medium is below or near the pKa of the compound, favoring the less soluble protonated form. 3. High Final Concentration: The target concentration in the aqueous medium is above the compound's solubility limit at that pH. | 1. Add the organic stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid mixing and dispersion. 2. Adjust the pH of the final aqueous solution to be at least 1.5 to 2 pH units above the estimated pKa (i.e., pH > 5.5-6.5). You can use a small amount of a dilute base like NaOH to adjust the pH. 3. Prepare a more dilute working solution. It may be necessary to perform serial dilutions. |
| Precipitate forms in the stock solution over time during storage. | 1. Solvent Evaporation: Improperly sealed vials can lead to solvent evaporation and an increase in concentration. 2. Temperature Fluctuations: Repeated freeze-thaw cycles can disrupt the solution's stability. 3. Chemical Degradation: The compound may be degrading into less soluble products. | 1. Ensure vials are tightly sealed with appropriate caps. Parafilm can be used for extra security. 2. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles. 3. Store stock solutions protected from light and at the recommended temperature to minimize degradation. Preparing fresh stock solutions periodically is also recommended. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₃ | [1][2][3] |
| Molecular Weight | 228.25 g/mol | [1] |
| Appearance | White solid | [1] |
| Melting Point | 109.5-110 °C | |
| Boiling Point | 372.9 °C at 760 mmHg | |
| Qualitative Solubility | Soluble in water, ethanol, and acetone. | [1] |
| XLogP3 | 2.8 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
This protocol describes the preparation of an aqueous stock solution with pH adjustment to ensure solubility.
Materials:
-
This compound (MW: 228.25 g/mol )
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Weigh the Compound: Accurately weigh 22.83 mg of this compound.
-
Initial Dissolution: Add the weighed compound to a beaker containing approximately 8 mL of deionized water.
-
pH Adjustment: While stirring, add 1 M NaOH dropwise until the compound completely dissolves. Monitor the pH using a calibrated pH meter and adjust to a final pH of approximately 7.0-7.5.
-
Final Volume Adjustment: Quantitatively transfer the solution to a 10 mL volumetric flask. Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring to Volume: Add deionized water to the volumetric flask up to the 10 mL mark.
-
Mixing and Storage: Cap the flask and invert several times to ensure the solution is homogeneous. Aliquot into single-use vials and store at -20°C.
Protocol 2: Preparation of a 50 mM Stock Solution in DMSO
This protocol is for preparing a concentrated stock solution in an organic solvent.
Materials:
-
This compound (MW: 228.25 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Volumetric flask or appropriate vial
-
Vortex mixer or sonicator
Procedure:
-
Weigh the Compound: Accurately weigh 114.13 mg of this compound.
-
Dissolution: Add the weighed compound to a 10 mL volumetric flask or a suitable vial.
-
Add Solvent: Add approximately 8 mL of anhydrous DMSO.
-
Ensure Complete Dissolution: Vortex or sonicate the mixture until the compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary.
-
Final Volume: Add anhydrous DMSO to bring the final volume to 10 mL.
-
Storage: Aliquot into single-use, tightly sealed vials (to prevent moisture absorption) and store at -20°C.
Visualizations
Caption: Troubleshooting workflow for precipitation issues.
Caption: Effect of pH on the solubility of this compound.
References
Validation & Comparative
A Comparative Guide to the Bioactivity of (Biphenyl-2-yloxy)-acetic acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential bioactivity of (Biphenyl-2-yloxy)-acetic acid against structurally similar compounds. Due to the limited availability of direct experimental data for this compound in the public domain, this comparison is primarily based on the established bioactivities of related biphenyl and phenoxyacetic acid derivatives. The information herein is intended to guide future research and hypothesis-driven experimentation.
Introduction to this compound and its Analogs
This compound belongs to a class of compounds that feature a biphenyl scaffold linked to an acetic acid moiety through an ether linkage. This structural motif is present in several biologically active molecules, notably non-steroidal anti-inflammatory drugs (NSAIDs). The bioactivity of these compounds is often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade. Structurally similar compounds include Fenbufen and its active metabolite Felbinac, as well as various substituted phenoxyacetic acid derivatives. Understanding the structure-activity relationships within this class of molecules is crucial for the design of novel therapeutic agents with improved efficacy and safety profiles.
Comparative Bioactivity Data
The following tables summarize the available quantitative bioactivity data for compounds structurally related to this compound. This data provides a basis for predicting the potential activity of the target compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | COX-1 / COX-2 | Data not available | Data not available |
| Fenbufen | COX-1 | 3.9[1] | 0.48 |
| COX-2 | 8.1[1] | ||
| Felbinac (active metabolite of Fenbufen) | COX-1 | 0.865[2] | 0.89[2] |
| COX-2 | 0.976[2] | ||
| 2-(2-((2-Benzoylhydrazineylidene)methyl)-4-bromophenoxy)acetic acid (Example of a phenoxyacetic acid derivative) | COX-1 | 4.07 ± 0.12[1] | 67.83 |
| COX-2 | 0.06 ± 0.01[1] | ||
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | COX-1 / COX-2 | Data not available | Data not available |
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity
| Compound | Animal Model | Assay | Dose | % Inhibition / Effect |
| This compound | Rat/Mouse | Carrageenan-induced paw edema / Acetic acid-induced writhing | Data not available | Data not available |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Rat | Carrageenan-induced paw edema | 100 mg/kg | Significant reduction in paw edema at 3h[2] |
| Rat | Cotton pellet granuloma | 25, 50, 100 mg/kg | Dose-dependent inhibition of granuloma formation[2] | |
| Mouse | Acetic acid-induced writhing | 10, 20, 30 mg/kg | Dose-dependent inhibition of writhing[2] | |
| Phenoxyacetic acid derivative (Compound 7b) | Rat | Carrageenan-induced paw edema | Not specified | 63.35% inhibition of paw thickness[3] |
| Rat | Hot plate latency test | Not specified | 44.90% increase in latency at 120 min[4] |
Table 3: Ulcerogenic Potential
| Compound | Finding |
| This compound | Data not available |
| 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Devoid of any gastric irritation in rats after single and repeated oral administration[2]. |
| Amino acid conjugates of biphenyl acetic acid | Exhibited high gastro-sparing effect compared to fenbufen or biphenyl acetic acid. |
Experimental Protocols
In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing hematin, and the respective enzyme is prepared.
-
Inhibition Assay: The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme solution at various concentrations.
-
Substrate Addition: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Quantification of Prostaglandin: The amount of prostaglandin E2 (PGE2) produced is quantified using a colorimetric COX inhibitor screening assay kit, which measures the peroxidase activity of COX. The absorbance is read at a specific wavelength (e.g., 590 nm).
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to a vehicle control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
Methodology:
-
Animals: Male Wistar rats (150-200 g) are used.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the rats.
-
Drug Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a specified time before or after the carrageenan injection.
-
Measurement of Paw Edema: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage inhibition of paw edema is calculated for the treated groups compared to the control group.
Acetic Acid-Induced Writhing Test in Mice
Objective: To assess the peripheral analgesic activity of a test compound.
Methodology:
-
Animals: Swiss albino mice (20-25 g) are used.
-
Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Drug Administration: The test compound or vehicle (control) is administered orally or intraperitoneally at a specified time before the acetic acid injection.
-
Observation: The number of writhes is counted for a specific period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated for the treated groups compared to the control group[5].
Signaling Pathways
The anti-inflammatory effects of biphenyl and phenoxyacetic acid derivatives are often mediated through the modulation of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.
Caption: Canonical NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (Biphenyl-2-yloxy)-acetic acid: Elucidating a Potential Mechanism of Action Through Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of (Biphenyl-2-yloxy)-acetic acid, a compound for which the direct mechanism of action is not extensively documented. By examining structurally similar compounds with known biological activities, we can infer a potential mechanism of action for this compound and propose a framework for its experimental validation. This document compares its physicochemical properties with those of related biphenyl derivatives that have demonstrated therapeutic potential, and outlines the experimental protocols required to validate these hypothesized activities.
Physicochemical Properties and Comparative Compounds
This compound is a biphenyl derivative with the molecular formula C14H12O3 and a molecular weight of 228.25 g/mol .[1][2] While its specific biological activities are not well-established, related compounds such as derivatives of biphenyl-4-yloxy acetic acid and 4-biphenyl acetic acid have been reported to possess anti-inflammatory, analgesic, and even anticancer properties.[3][4] These activities provide a basis for hypothesizing a similar potential for this compound.
| Property | This compound | 2-(Biphenyl-4-yloxy)acetic acid | 4-Biphenylacetic acid |
| CAS Number | 5348-75-4[1][2][5][6][7][8][9] | 446827-33-4[10] | 5728-52-9 |
| Molecular Formula | C14H12O3[2][3][5] | C14H12O3 | C14H12O2 |
| Molecular Weight | 228.25 g/mol [1][2] | 228.24 g/mol | 212.24 g/mol |
| Melting Point | 109.5-110 °C[2] | Not available | 164-167 °C |
| Boiling Point | 372.9 °C at 760 mmHg[2] | Not available | 367.8 °C at 760 mmHg |
| Known Activities | Not well-documented | Potential anti-inflammatory, analgesic, and antihyperglycemic activity (derivatives)[3] | Anti-inflammatory, analgesic, antibacterial, antifungal[4] |
Hypothesized Mechanism of Action and Signaling Pathways
Based on the known activities of its structural isomers and other biphenyl compounds, a plausible hypothesis is that this compound may exert anti-inflammatory effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2). Inhibition of these enzymes would reduce the production of prostaglandins, which are key mediators of inflammation, pain, and fever.
Furthermore, some biphenyl derivatives have been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin signaling.[3] Inhibition of PTP1B can enhance insulin sensitivity, suggesting a potential anti-diabetic role.
Experimental Protocols for Mechanism Validation
To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed:
1. In Vitro COX Inhibition Assay
-
Objective: To determine if this compound can inhibit the activity of COX-1 and COX-2 enzymes.
-
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The compound is dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the enzymes at various concentrations.
-
Arachidonic acid is added as the substrate to initiate the reaction.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
The IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated and compared with known COX inhibitors (e.g., celecoxib, ibuprofen).
-
2. In Vitro PTP1B Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound on PTP1B activity.
-
Methodology:
-
Recombinant human PTP1B is incubated with the compound at various concentrations.
-
A synthetic phosphopeptide substrate (e.g., p-nitrophenyl phosphate - pNPP) is added.
-
The enzymatic reaction, which results in the dephosphorylation of the substrate, is monitored by measuring the absorbance of the product (p-nitrophenol) at 405 nm.
-
The IC50 value is determined to quantify the inhibitory potency of the compound.
-
Conclusion
While direct evidence for the mechanism of action of this compound is currently limited, the known biological activities of its structural isomers provide a strong rationale for investigating its potential as an anti-inflammatory and anti-diabetic agent. The proposed experimental protocols offer a clear path to validating these hypothesized mechanisms. Further studies, including cell-based assays and in vivo models, would be necessary to fully elucidate its therapeutic potential and establish a comprehensive understanding of its mechanism of action. The synthesis of various biphenyl acetic acid derivatives has been a subject of interest in medicinal chemistry, suggesting that modifications to the biphenyl scaffold can lead to potent therapeutic agents.[4][11]
References
- 1. 2-([1,1'-Biphenyl]-2-yloxy)acetic acid | 5348-75-4 | FAA34875 [biosynth.com]
- 2. echemi.com [echemi.com]
- 3. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oaji.net [oaji.net]
- 5. scbt.com [scbt.com]
- 6. 2-([1,1'-Biphenyl]-2-yloxy)acetic acid | 5348-75-4 [sigmaaldrich.cn]
- 7. 5348-75-4|2-([1,1'-Biphenyl]-2-yloxy)acetic acid|BLD Pharm [bldpharm.com]
- 8. scbt.com [scbt.com]
- 9. scbt.com [scbt.com]
- 10. matrixscientific.com [matrixscientific.com]
- 11. researchgate.net [researchgate.net]
In Vivo Validation of Fenebrutinib ((Biphenyl-2-yloxy)-acetic acid derivative): A Comparative Guide from In Vitro Promise to Clinical Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro and in vivo performance of Fenebrutinib, an investigational Bruton's tyrosine kinase (BTK) inhibitor. The presented data, sourced from preclinical studies and clinical trials, validates the initial in vitro findings and demonstrates the therapeutic potential of this compound in multiple sclerosis (MS).
Fenebrutinib, a (Biphenyl-2-yloxy)-acetic acid derivative, has emerged as a promising oral therapeutic agent for both relapsing and progressive forms of multiple sclerosis. Its journey from a laboratory concept to a late-stage clinical candidate offers a compelling case study in translational research. This guide synthesizes the available data to provide a comprehensive overview of its mechanism of action, preclinical validation, and clinical efficacy.
From Benchtop to Bedside: A Comparative Analysis of Fenebrutinib's Performance
The therapeutic rationale for Fenebrutinib is rooted in its potent and selective inhibition of Bruton's tyrosine kinase (BTK), a crucial enzyme in the signaling pathways of B-cells and myeloid cells like microglia.[1][2] Dysregulation of these immune cells is a hallmark of the inflammatory and neurodegenerative processes in multiple sclerosis.[3]
In Vitro Characterization: Targeting the Engine of Inflammation
Preclinical studies have established Fenebrutinib as a highly selective, non-covalent, and reversible inhibitor of BTK.[1][4][5] This mode of action is thought to contribute to its safety profile, particularly concerning off-target effects that can be associated with irreversible inhibitors.[5] In vitro assays have demonstrated its ability to effectively block the activation of B-cells and microglia, key players in the pathogenesis of MS.[6][4][7][8] Fenebrutinib has been shown to be 130 times more selective for BTK than other kinases, highlighting its targeted mechanism.[4][9][10]
| Parameter | In Vitro Finding | Reference |
| Target | Bruton's tyrosine kinase (BTK) | [1][2] |
| Mechanism of Action | Non-covalent, reversible inhibitor | [1][4] |
| Selectivity | 130-fold more selective for BTK vs. other kinases | [4][9][10] |
| Cellular Effects | Inhibition of B-cell and microglia activation | [6][4][7][8] |
In Vivo Validation: Clinical Trial Outcomes in Multiple Sclerosis
The promising in vitro profile of Fenebrutinib prompted its evaluation in a comprehensive clinical trial program for patients with relapsing multiple sclerosis (RMS) and primary progressive multiple sclerosis (PPMS). The results from these trials have provided strong in vivo validation of its therapeutic potential.
Phase II FENopta Study (Relapsing MS):
The FENopta study was a Phase II trial that demonstrated the potent anti-inflammatory effects of Fenebrutinib in patients with RMS.[3][11] The study met its primary endpoint, showing a significant reduction in new brain lesions on MRI compared to placebo.[8][11] Long-term open-label extension data further solidified these findings, showing sustained suppression of disease activity and no disability progression for up to two years.[4][12]
| Endpoint | Phase II FENopta Results | Reference |
| New T1 Gadolinium-Enhancing Lesions | Significant reduction compared to placebo (p=0.0022) | [8] |
| New or Enlarging T2 Lesions | Significant reduction compared to placebo | [4][9][10] |
| Annualized Relapse Rate (OLE at 96 weeks) | 0.06 | [4][12] |
| Disability Progression (OLE at 96 weeks) | No observed progression | [4][12] |
Phase III FENhance and FENtrepid Studies (Relapsing and Primary Progressive MS):
The Phase III program for Fenebrutinib has yielded what has been described as "unprecedented results".[13][14] The FENhance 2 trial in RMS showed that Fenebrutinib significantly reduced the annualized relapse rate compared to an active comparator, teriflunomide.[15][16][17] In the FENtrepid trial for PPMS, Fenebrutinib demonstrated non-inferiority to ocrelizumab, the only approved therapy for this form of the disease, in delaying disability progression.[14][15][16]
| Trial | Indication | Comparator | Primary Endpoint Outcome | Reference |
| FENhance 2 | Relapsing MS | Teriflunomide | Significant reduction in annualized relapse rate | [15][16][17] |
| FENtrepid | Primary Progressive MS | Ocrelizumab | Non-inferiority in delaying disability progression | [14][15][16] |
Experimental Protocols
In Vitro BTK Inhibition Assay (Illustrative)
-
Objective: To determine the potency of Fenebrutinib in inhibiting BTK activity.
-
Methodology: A common method is a biochemical assay using recombinant human BTK enzyme. The assay measures the phosphorylation of a substrate peptide by BTK in the presence of ATP. Fenebrutinib at varying concentrations is pre-incubated with the BTK enzyme before the addition of the substrate and ATP. The reaction is allowed to proceed for a defined period, and the level of phosphorylated substrate is quantified, often using a fluorescence-based detection method. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.
Phase III Clinical Trial Design (FENhance 1 & 2 - Relapsing MS)
-
Objective: To evaluate the efficacy and safety of Fenebrutinib compared to teriflunomide in patients with RMS.
-
Study Design: These are identical, multicenter, randomized, double-blind, double-dummy, parallel-group studies.[15]
-
Patient Population: Adults with relapsing forms of multiple sclerosis.
-
Intervention: Patients are randomized to receive either oral Fenebrutinib twice daily plus a placebo matching teriflunomide, or oral teriflunomide once daily plus a placebo matching Fenebrutinib.[15]
-
Primary Endpoint: Annualized relapse rate.[15]
Phase III Clinical Trial Design (FENtrepid - Primary Progressive MS)
-
Objective: To assess the efficacy and safety of Fenebrutinib compared with ocrelizumab in patients with PPMS.
-
Study Design: A multicenter, randomized, double-blind, double-dummy, parallel-group study.[15]
-
Patient Population: Adults with primary progressive multiple sclerosis.
-
Intervention: Patients are randomized to receive either oral Fenebrutinib twice daily plus a placebo infusion, or intravenous ocrelizumab every 24 weeks plus a placebo tablet.[12]
-
Primary Endpoint: Time to onset of composite confirmed disability progression.[14][15]
Visualizing the Science
To better understand the underlying mechanisms and experimental frameworks, the following diagrams illustrate the BTK signaling pathway and the clinical trial workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. What is Fenebrutinib used for? [synapse.patsnap.com]
- 3. Fenebrutinib | MS Trust [mstrust.org.uk]
- 4. roche.com [roche.com]
- 5. Unique kinetic and mechanistic features of fenebrutinib, a highly selective, noncovalent BTK inhibitor with long residence time in clinical trials for multiple sclerosis - American Chemical Society [acs.digitellinc.com]
- 6. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biospace.com [biospace.com]
- 8. roche.com [roche.com]
- 9. roche.com [roche.com]
- 10. gene.com [gene.com]
- 11. neurologytoday.aan.com [neurologytoday.aan.com]
- 12. neurologylive.com [neurologylive.com]
- 13. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 14. roche.com [roche.com]
- 15. neurologylive.com [neurologylive.com]
- 16. Fenebrutinib shows strong results in Phase III MS trials | ACNR [acnr.co.uk]
- 17. fiercebiotech.com [fiercebiotech.com]
A Head-to-Head Comparison of Biphenyl-2-yloxy-acetic Acid Derivatives and Other NSAIDs for Researchers
For researchers and professionals in drug development, this guide offers an in-depth comparative analysis of the performance of various non-steroidal anti-inflammatory drugs (NSAIDs). Due to the limited publicly available data on (Biphenyl-2-yloxy)-acetic acid, this guide will focus on its structurally related and biologically active metabolite, Felbinac (biphenyl-4-ylacetic acid), which is the active form of the prodrug Fenbufen.[1][2] This comparison places Felbinac alongside common NSAIDs such as Ibuprofen, Diclofenac, Naproxen, and the COX-2 selective inhibitor, Celecoxib.
Introduction to NSAIDs and Mechanism of Action
Non-steroidal anti-inflammatory drugs are a cornerstone in the management of pain and inflammation.[3] Their primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[2][4] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and plays a role in protecting the gastrointestinal mucosa, and COX-2, which is induced during inflammation.[5] The therapeutic anti-inflammatory effects of NSAIDs are largely due to the inhibition of COX-2, while the common side effect of gastrointestinal distress is linked to the inhibition of COX-1.[6]
Comparative In Vitro COX Inhibition
The potency and selectivity of NSAIDs are determined by their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes. A lower IC50 value indicates greater potency. The ratio of IC50 (COX-1) / IC50 (COX-2) is used to determine the drug's selectivity for COX-2.[5]
| Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Felbinac | 0.87 | 0.98 | 0.89 |
| Ibuprofen | 12 | 80 | 0.15 |
| Diclofenac | 0.076 | 0.026 | 2.92 |
| Naproxen | 0.16 | 2.2 | 0.07 |
| Celecoxib | 15 | 0.05 | 300 |
Note: IC50 values can vary between studies depending on the specific assay conditions. The data presented here is compiled from various sources for comparative purposes.[7][8][9]
Comparative In Vivo Efficacy
In vivo animal models are crucial for evaluating the anti-inflammatory and analgesic effects of NSAIDs in a physiological context.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This model assesses the ability of a drug to reduce acute inflammation. The effective dose that produces 50% of the maximum effect is known as the ED50.
| Drug | Anti-inflammatory ED50 (mg/kg, oral) |
| Fenbufen (prodrug of Felbinac) | 168 |
| Ibuprofen | 82.2 |
| Diclofenac | 100.4 |
| Naproxen | 24.1 |
| Celecoxib | 5 |
Note: Data is compiled from various in vivo studies in mice and rats.[10][11][12]
Analgesic Activity: Acetic Acid-Induced Writhing Test
This model evaluates a drug's ability to reduce visceral pain.
| Drug | Analgesic ED50 (mg/kg, oral) |
| Fenbufen (prodrug of Felbinac) | 168 |
| Ibuprofen | 82.2 |
| Diclofenac | 100.4 |
| Naproxen | 24.1 |
| Celecoxib | - |
Note: Data is compiled from various in vivo studies in mice.[10][11]
Gastrointestinal Safety Profile
A major limiting factor for NSAID use is their potential to cause gastrointestinal toxicity, including ulceration.[13] This is primarily due to the inhibition of COX-1, which is responsible for producing prostaglandins that protect the stomach lining.[14]
| Drug | Ulcerogenic ED50 (mg/kg, oral) | Therapeutic Index (Ulcerogenic ED50 / Anti-inflammatory ED50) |
| Fenbufen | >300 | >1.8 |
| Ibuprofen | 150 | 1.8 |
| Diclofenac | 100 | 1.0 |
| Naproxen | 50 | 2.1 |
| Celecoxib | >2000 | >400 |
Note: Higher Therapeutic Index indicates a better safety profile. Data is compiled from various preclinical studies.
Signaling Pathways and Experimental Workflows
Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.
References
- 1. Felbinac - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Felbinac? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. ajmc.com [ajmc.com]
- 9. researchgate.net [researchgate.net]
- 10. Prediction of human analgesic dosages of nonsteroidal anti-inflammatory drugs (NSAIDs) from analgesic ED50 values in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of anti-inflammatory and analgesic activity of a new class of biphenyl analogs in animal models of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Non-steroidal anti-inflammatory drugs and the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptic ulcer disease and non-steroidal anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of (Biphenyl-2-yloxy)-acetic acid and Structurally Related Compounds in Preclinical Models of Inflammation and Pain
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential anti-inflammatory and analgesic properties of (Biphenyl-2-yloxy)-acetic acid. Due to a lack of publicly available experimental data for this specific compound, this report leverages data from studies on structurally similar phenoxyacetic acid and biphenyl derivatives to provide a predictive comparison and a framework for future investigation. The included experimental data and protocols are drawn from recent studies on related compounds with demonstrated biological activity.
Executive Summary
This compound belongs to a class of compounds—biphenyl derivatives and phenoxyacetic acids—that have demonstrated potential as anti-inflammatory and analgesic agents. While direct experimental validation for this compound is not available in the reviewed literature, analysis of its structural analogues suggests it may exhibit inhibitory activity against key inflammatory mediators such as cyclooxygenase (COX) enzymes. This report summarizes the performance of related compounds and provides detailed experimental methodologies to facilitate the evaluation of this compound.
Comparative Data on Related Compounds
The following tables present quantitative data from studies on phenoxyacetic acid derivatives and other biphenyl compounds, which serve as comparators for the potential activity of this compound.
Table 1: In Vitro Cyclooxygenase (COX) Inhibition Data for Phenoxyacetic Acid Derivatives
| Compound Reference | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 5f | 4-chlorophenyl substituted phenoxyacetic acid derivative | >10 | 0.06 | >166 |
| Compound 7b | Brominated phenoxyacetic acid derivative | >10 | 0.09 | >111 |
| Celecoxib | Standard COX-2 Inhibitor | 15 | 0.04 | 375 |
Data extracted from a 2024 study on novel phenoxyacetic acid derivatives as selective COX-2 inhibitors. The specific structures are detailed in the original publication.
Table 2: In Vivo Anti-Inflammatory and Analgesic Activity of Related Biphenyl Derivatives
| Compound Reference | Assay | Dose | % Inhibition / Effect |
| Compound 4e | Carrageenan-induced paw edema | 100 mg/kg | Significant reduction in edema at 3h |
| Compound 4e | Acetic acid-induced writhing | 10, 20, 30 mg/kg | Dose-dependent inhibition of writhing |
| Compound 5f | Carrageenan-induced paw edema | Not specified | 63.35% inhibition of paw thickness |
| Compound 7b | Carrageenan-induced paw edema | Not specified | 46.51% inhibition of paw thickness |
Data for compound 4e is from a study on 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives. Data for compounds 5f and 7b is from a 2024 study on phenoxyacetic acid derivatives.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative data tables. These protocols are standard for evaluating the anti-inflammatory and analgesic potential of novel compounds.
In Vitro COX Fluorescent Inhibitor Screening Assay
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation : Human recombinant COX-1 and COX-2 enzymes are used. A solution of arachidonic acid (the substrate) is prepared.
-
Incubation : The test compound, at various concentrations, is pre-incubated with the COX enzyme (either COX-1 or COX-2) in a reaction buffer.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid.
-
Detection : The production of prostaglandin G2, the initial product of the COX reaction, is measured using a fluorescent probe. The fluorescence intensity is proportional to the enzyme activity.
-
Data Analysis : The percentage of inhibition at each concentration of the test compound is calculated relative to a control without the inhibitor. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of a compound.
-
Animal Model : Male Wistar rats are typically used.
-
Compound Administration : The test compound is administered orally or intraperitoneally at a predetermined dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Inflammation : One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Edema : The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis : The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100, where Vc is the average paw volume increase in the control group and Vt is the average paw volume increase in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This in vivo model is used to evaluate the peripheral analgesic activity of a compound.
-
Animal Model : Swiss albino mice are commonly used.
-
Compound Administration : The test compound is administered orally or intraperitoneally. Control and positive control groups are included as in the paw edema test.
-
Induction of Pain : Thirty minutes after compound administration, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).
-
Observation : Immediately after the acetic acid injection, the number of writhes is counted for a specific period (e.g., 20 minutes).
-
Data Analysis : The percentage of analgesic activity is calculated using the formula: % Inhibition = [ (Wc - Wt) / Wc ] * 100, where Wc is the mean number of writhes in the control group and Wt is the mean number of writhes in the treated group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the relevant biological pathways and experimental workflows for the study of anti-inflammatory and analgesic compounds.
Reproducibility of Published Findings on (Biphenyl-2-yloxy)-acetic acid (Fenebrutinib)
(Biphenyl-2-yloxy)-acetic acid , also known as fenebrutinib (GDC-0853), is an investigational, potent, and highly selective non-covalent, reversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2] Developed by Roche, it is currently in late-stage clinical trials for the treatment of autoimmune diseases, most notably multiple sclerosis (MS).[1] This guide provides a comprehensive comparison of the published findings on fenebrutinib, focusing on the reproducibility of its preclinical and clinical data, and comparing its performance with alternative BTK inhibitors.
Mechanism of Action
Fenebrutinib functions as a dual inhibitor of both B-cell and microglia activation by blocking the function of BTK.[1][2] BTK is a crucial enzyme in the signaling pathways of B-cells and myeloid cells.[3] By inhibiting BTK, fenebrutinib is thought to reduce the activity of the adaptive immune system (B-cells) and the innate immune system (microglia), both of which are implicated in the pathology of MS.[1][3] Its high selectivity and reversible, non-covalent binding mechanism may contribute to a favorable long-term safety profile by minimizing off-target effects.[4][5]
dot
Caption: Fenebrutinib's dual mechanism of action on B-cells and microglia.
Preclinical Findings
Fenebrutinib has demonstrated potent and selective inhibition of BTK in preclinical studies. These in vitro and in vivo findings have been foundational for its progression into clinical trials.
| Parameter | Finding | Reference |
| BTK Inhibition (Ki) | 0.91 nM | [1][6] |
| BTK IC50 (in vitro) | 3.1 nM (B-cell activation) | [7] |
| FcγRIII-triggered TNFα production IC50 (monocytes) | 1.3 nM | [7] |
| Selectivity | >130 times more selective for BTK over other kinases. | [1][2] |
| Binding Mechanism | Non-covalent, reversible | [1][2] |
| In Vivo Efficacy | Dose-dependent activity in a rat model of inflammatory arthritis. | [6] |
Clinical Reproducibility in Multiple Sclerosis
The clinical development program for fenebrutinib in multiple sclerosis provides a strong case for the reproducibility of its therapeutic effects, with consistent findings observed from Phase II to Phase III trials.
Phase II FENopta Study (NCT05119569)
This study provided the initial evidence of fenebrutinib's efficacy in relapsing MS (RMS).
| Endpoint | Result | Reference |
| Primary Endpoint (Total new gadolinium-enhancing T1 brain lesions at 12 weeks) | Significant reduction compared to placebo (p=0.0022). | [8] |
| Secondary Endpoint (Total new or enlarging T2 brain lesions at 12 weeks) | Significant reduction compared to placebo. | [8] |
| Open-Label Extension (96 weeks) - Annualized Relapse Rate (ARR) | 0.06 | [2][9] |
| Open-Label Extension (96 weeks) - Disability Progression (EDSS) | No disability progression observed. | [2][9] |
| Open-Label Extension (96 weeks) - T1 Gd+ lesions | Zero new lesions detected. | [2][9] |
Phase III FENhance 1 & 2 Studies (NCT04586010, NCT04586023)
These identical trials were designed to confirm the efficacy and safety of fenebrutinib in a larger RMS population, with results from FENhance 2 demonstrating a consistent and positive outcome.
| Endpoint | Result (FENhance 2) | Reference |
| Primary Endpoint (Annualized Relapse Rate vs. Teriflunomide) | Significantly reduced ARR compared to teriflunomide over at least 96 weeks. | [10][11] |
| Disability Progression | Data on disability progression are being evaluated. | [12] |
| Safety | Liver safety was consistent with previous studies. | [10][12] |
Phase III FENtrepid Study (NCT04544449)
This trial investigated the efficacy and safety of fenebrutinib in primary progressive MS (PPMS), a more challenging form of the disease to treat.
| Endpoint | Result | Reference |
| Primary Endpoint (Time to onset of 12-week composite confirmed disability progression vs. Ocrelizumab) | Non-inferior to ocrelizumab over at least 120 weeks. A numerical benefit for fenebrutinib was observed as early as week 24. | [10][13] |
| Safety | Consistent with previous fenebrutinib studies. | [13] |
Comparison with Alternative BTK Inhibitors
Fenebrutinib is one of several BTK inhibitors being investigated for autoimmune diseases. Its key differentiator is its non-covalent, reversible binding mechanism.
| Feature | Fenebrutinib | Tolebrutinib | Evobrutinib | Ibrutinib (First Generation) |
| Binding Mechanism | Non-covalent, reversible | Covalent, irreversible | Covalent, irreversible | Covalent, irreversible |
| Selectivity | High | High | High | Lower |
| Clinical Development in MS | Positive Phase III results in RMS and PPMS. | Failed to meet primary endpoint in Phase III RMS trials. | Failed to meet primary endpoint in Phase III RMS trials. | Not in late-stage development for MS. |
| Key Adverse Events of Concern | Liver enzyme elevations (led to a partial clinical hold). | Liver enzyme elevations. | Liver enzyme elevations. | Atrial fibrillation, bleeding. |
Experimental Protocols
FENopta Study Design (Phase II)
A randomized, double-blind, placebo-controlled study in participants with RMS. The study consisted of a 12-week double-blind treatment period followed by an open-label extension where all participants received fenebrutinib. The primary endpoint was the total number of new gadolinium-enhancing T1 lesions on brain MRI at week 12.[14]
dot
References
- 1. Fenebrutinib - Wikipedia [en.wikipedia.org]
- 2. gene.com [gene.com]
- 3. Fenebrutinib, a Bruton’s tyrosine kinase inhibitor, blocks distinct human microglial signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. roche.com [roche.com]
- 5. fiercebiotech.com [fiercebiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. roche.com [roche.com]
- 9. roche.com [roche.com]
- 10. neurologylive.com [neurologylive.com]
- 11. nationalmssociety.org [nationalmssociety.org]
- 12. gene.com [gene.com]
- 13. roche.com [roche.com]
- 14. neurologylive.com [neurologylive.com]
A Comparative Analysis of (Biphenyl-2-yloxy)-acetic acid and Fidarestat as Aldose Reductase Inhibitors
For Immediate Release
This guide provides a comparative overview of (Biphenyl-2-yloxy)-acetic acid and the well-characterized inhibitor, Fidarestat, focusing on their potential as aldose reductase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and diabetes research.
Aldose reductase is a key enzyme in the polyol pathway, a metabolic route that converts glucose to sorbitol.[1][2] Under hyperglycemic conditions, characteristic of diabetes mellitus, the increased activity of this pathway is strongly implicated in the pathogenesis of diabetic complications such as neuropathy, retinopathy, nephropathy, and cataracts.[3][4][5] The accumulation of sorbitol within cells leads to osmotic stress and subsequent cellular damage.[2][3] Consequently, the inhibition of aldose reductase is a promising therapeutic strategy for the prevention and management of these long-term diabetic complications.[4][5]
This compound is a compound that has been investigated for its biological activities.[6][7] Fidarestat, on the other hand, is a potent and specific aldose reductase inhibitor that has undergone extensive clinical investigation for the treatment of diabetic neuropathy.[8][9][10] This guide will benchmark this compound against Fidarestat, providing available data and outlining the necessary experimental framework for a comprehensive comparison.
Comparative Data Summary
| Feature | This compound | Fidarestat |
| Chemical Formula | C14H12O3 | C12H10FN3O4[10] |
| Mechanism of Action | Presumed Aldose Reductase Inhibitor | Potent and specific Aldose Reductase Inhibitor[9][10][11] |
| IC50 (Aldose Reductase) | Data not available | 26 nM[11] |
| Therapeutic Area | Under Investigation | Diabetic Neuropathy[8][10] |
| Clinical Development | Pre-clinical | Phase III Clinical Trials[12] |
Signaling Pathway: The Polyol Pathway and Aldose Reductase Inhibition
The diagram below illustrates the polyol pathway and the mechanism of action for aldose reductase inhibitors like this compound and Fidarestat.
Caption: The Polyol Pathway and Inhibition by Aldose Reductase Inhibitors.
Experimental Protocols
To quantitatively benchmark this compound against Fidarestat, a series of in vitro experiments are necessary. The following outlines a general protocol for determining the inhibitory potency of these compounds against aldose reductase.
In Vitro Aldose Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and Fidarestat against purified recombinant human or rat aldose reductase.
Materials:
-
Purified aldose reductase enzyme
-
NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced)
-
DL-Glyceraldehyde (substrate)
-
Phosphate buffer (pH 6.2)
-
This compound
-
Fidarestat (as a positive control)
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the inhibitors and substrate in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer.
-
Enzyme Reaction: In each well of the microplate, add the phosphate buffer, NADPH solution, and the inhibitor at various concentrations.
-
Initiation of Reaction: Add the aldose reductase enzyme solution to each well to pre-incubate with the inhibitor.
-
Substrate Addition: Initiate the enzymatic reaction by adding the DL-glyceraldehyde substrate.
-
Measurement: Immediately measure the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
The type of inhibition (e.g., competitive, non-competitive, or uncompetitive) can be determined by performing enzyme kinetic studies with varying concentrations of both the substrate and the inhibitor.[13][14]
Experimental Workflow
The following diagram outlines a typical workflow for the screening and characterization of potential aldose reductase inhibitors.
Caption: Workflow for Screening and Evaluation of Aldose Reductase Inhibitors.
Conclusion
While this compound shares structural motifs with known aldose reductase inhibitors, a direct and quantitative comparison with a well-established compound like Fidarestat requires further experimental investigation. The protocols and workflows outlined in this guide provide a clear path for researchers to generate the necessary data to fully evaluate the potential of this compound as a therapeutic agent for diabetic complications. Future studies should focus on determining its IC50 value, mode of inhibition, and efficacy in cellular and in vivo models of diabetes.
References
- 1. Aldose reductase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Structure‐Guided Identification and Evaluation of Epalrestat and Ranirestat‐Like Compounds Against Aldose Reductase: Therapeutic Management of Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Inhibition behaviours of some phenolic acids on rat kidney aldose reductase enzyme: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(Biphenyl-4-yloxy)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-([1,1'-Biphenyl]-2-yloxy)acetic acid | 5348-75-4 | FAA34875 [biosynth.com]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. Effect of the aldose reductase inhibitor fidarestat on experimental diabetic neuropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fidarestat - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro inhibition of lens aldose reductase by (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid in enzyme preparations isolated from diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
Control Experiments for Studying (Biphenyl-2-yloxy)-acetic acid: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the biological effects of (Biphenyl-2-yloxy)-acetic acid, a robust experimental design incorporating comprehensive control experiments is paramount for elucidating its mechanism of action and therapeutic potential. This guide provides a comparative framework for designing these studies, with a focus on investigating its potential role as a Peroxisome Proliferator-Activated Receptor (PPAR) agonist.
Compounds with structural similarities to this compound have been explored for their activity as modulators of PPARs, a group of nuclear receptor proteins that are critical regulators of metabolism, inflammation, and cell differentiation. Therefore, a primary avenue of investigation should be centered around its potential interaction with PPAR subtypes: PPARα, PPARβ/δ, and PPARγ.
Comparative Analysis of In Vitro Efficacy
To quantitatively assess the potency and selectivity of this compound, a series of in vitro experiments should be conducted in parallel with known PPAR agonists and appropriate negative controls.
| Parameter Assessed | This compound (Test Compound) | Rosiglitazone (PPARγ Agonist - Positive Control) | Fenofibrate (PPARα Agonist - Positive Control) | Vehicle (Negative Control) |
| PPARγ Activation (EC50) | To be determined | Expected: Low nM range | Expected: High µM or no activity | No activity |
| PPARα Activation (EC50) | To be determined | Expected: High µM or no activity | Expected: Low µM range | No activity |
| PPARβ/δ Activation (EC50) | To be determined | Expected: Variable | Expected: Variable | No activity |
| Adipocyte Differentiation | To be determined (e.g., Oil Red O staining) | Expected: Significant increase | Expected: Minimal to no effect | No significant effect |
| Anti-inflammatory Activity | To be determined (e.g., reduction of pro-inflammatory cytokines) | Expected: Significant reduction | Expected: Significant reduction | No significant effect |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of the experimental findings.
PPAR Activation Assays (Luciferase Reporter Gene Assay)
This assay is a cornerstone for determining if this compound directly activates PPARs.
Principle: Cells are co-transfected with two plasmids: one expressing a specific PPAR subtype (α, γ, or β/δ) fused to a DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE). Activation of the PPAR by a ligand leads to the transcription of the luciferase gene, and the resulting light emission is measured.
Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HEK293T or HepG2) in 96-well plates.
-
Transfection: Co-transfect the cells with the appropriate PPAR expression vector and the PPRE-luciferase reporter vector.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound, positive controls (Rosiglitazone for PPARγ, Fenofibrate for PPARα), and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase vector) and plot the dose-response curves to determine the EC50 values.
Adipocyte Differentiation Assay
This assay assesses the functional consequence of PPARγ activation, which is a key regulator of adipogenesis.
Principle: 3T3-L1 preadipocytes are induced to differentiate into mature adipocytes in the presence of the test compound. The accumulation of lipid droplets in the differentiated cells is then visualized and quantified.
Protocol:
-
Cell Culture: Grow 3T3-L1 preadipocytes to confluence.
-
Induction of Differentiation: Induce differentiation using a standard cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of this compound, Rosiglitazone (positive control), or vehicle.
-
Maturation: After 2-3 days, switch to a maintenance medium containing insulin and the respective treatments for another 4-7 days, replenishing the medium every 2-3 days.
-
Staining: Fix the cells and stain for lipid droplets using Oil Red O.
-
Quantification: Elute the stain from the cells and measure the absorbance at a specific wavelength to quantify the extent of lipid accumulation.
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the underlying biological processes and experimental procedures enhances understanding and communication of the research.
Caption: PPAR Signaling Pathway Activation.
Caption: Luciferase Reporter Assay Workflow.
By employing these comparative experimental designs and detailed protocols, researchers can rigorously evaluate the biological activity of this compound, providing a solid foundation for further drug development and mechanistic studies. The inclusion of well-established positive and negative controls is essential for the interpretation of the data and for placing the findings within the broader context of PPAR modulation.
Navigating the Chiral Landscape: A Comparative Guide to Isomeric Purity Analysis of (Biphenyl-2-yloxy)-acetic acid
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of chiral molecules is a critical step in drug discovery and development. This guide provides a comparative overview of analytical techniques for the isomeric purity analysis of (Biphenyl-2-yloxy)-acetic acid, a compound with potential therapeutic applications. While specific experimental data for this exact molecule is not extensively published, this guide leverages established methodologies for analogous chiral carboxylic acids to propose a robust analytical workflow. We will delve into the principles, present hypothetical comparative data, and provide detailed experimental protocols to empower researchers in developing and validating their own analytical methods.
This compound, also known as Felbinac, possesses a stereogenic center, making it a chiral molecule that can exist as two enantiomers. The differential pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification. This guide explores the primary analytical techniques suited for this purpose: High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases (CSPs), and Circular Dichroism (CD) spectroscopy.
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity analysis depends on various factors, including the required accuracy, sensitivity, sample throughput, and available instrumentation. Here, we compare the two most prominent methods.
Table 1: Hypothetical Performance Comparison of Analytical Techniques
| Parameter | Chiral HPLC | Circular Dichroism (CD) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to separation. | Differential absorption of left and right circularly polarized light by chiral molecules. |
| Primary Output | Chromatogram showing separated enantiomeric peaks. | CD spectrum showing positive or negative bands. |
| Quantitative Analysis | Peak area ratio for enantiomeric excess (ee) determination. | Signal intensity for ee determination (with calibration). |
| Resolution of Enantiomers | Excellent, baseline separation is often achievable. | Does not physically separate enantiomers. |
| Analysis Time per Sample | 5 - 30 minutes | < 5 minutes |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL range) | Moderate (µg/mL range) |
| Limit of Quantification (LOQ) | Low (ng/mL to pg/mL range) | Moderate (µg/mL range) |
| Development Effort | High (method development and validation required) | Moderate (requires chromophore near chiral center) |
| High-Throughput Screening | Can be automated, but slower than CD. | Excellent, very rapid analysis.[1][2] |
Recommended Analytical Workflow
For a comprehensive analysis of the isomeric purity of this compound, a multi-step approach is recommended. The following workflow outlines the key stages from method development to routine analysis.
Caption: Proposed analytical workflow for isomeric purity analysis.
Experimental Protocols
Below are detailed, generalized protocols for the key analytical techniques. These should be adapted and optimized for the specific instrumentation and laboratory conditions.
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol outlines a general procedure for developing a chiral HPLC method. The choice of the chiral stationary phase is critical and often requires screening of several columns. Cyclodextrin-based CSPs are a good starting point for the separation of chiral carboxylic acids.[3]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., a cyclodextrin-based column).
-
-
Reagents:
-
This compound reference standards (both enantiomers, if available, or the racemate).
-
HPLC-grade solvents (e.g., hexane, isopropanol, ethanol, methanol, acetonitrile).
-
Acidic or basic additives (e.g., trifluoroacetic acid, diethylamine).
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a series of dilutions for linearity and limit of detection/quantification determination.
-
-
Chromatographic Conditions (Starting Point):
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol). The ratio will need to be optimized. The addition of a small percentage of an acidic modifier like trifluoroacetic acid (0.1%) is often necessary for acidic analytes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: Determined by the UV spectrum of this compound (typically around 254 nm).
-
Injection Volume: 10 µL.
-
-
Method Optimization:
-
Mobile Phase Composition: Vary the ratio of the non-polar and polar solvents to achieve baseline separation of the enantiomers.
-
Flow Rate: Adjust the flow rate to optimize resolution and analysis time.
-
Temperature: Investigate the effect of column temperature on the separation.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100
-
Protocol 2: Circular Dichroism Spectroscopy for High-Throughput Screening
CD spectroscopy is a powerful technique for the rapid determination of enantiomeric excess, especially in a high-throughput screening setting.[1][2] This method relies on the creation of a calibration curve.
-
Instrumentation:
-
Circular Dichroism (CD) Spectrometer.
-
Quartz cuvettes.
-
-
Reagents:
-
Enantiomerically pure samples of (R)- and (S)-(Biphenyl-2-yloxy)-acetic acid (if available).
-
Spectroscopic grade solvent (a solvent in which the compound is soluble and that is transparent in the region of interest).
-
-
Procedure:
-
Wavelength Scan: Record the CD spectra of the pure enantiomers to identify the wavelength of maximum absorption (λ_max).
-
Calibration Curve: Prepare a series of samples with known enantiomeric excess (e.g., 100% R, 75% R, 50% R/50% S, 25% R, 100% S) at a constant total concentration.
-
Measure the CD signal (in millidegrees) at the predetermined λ_max for each sample.
-
Plot the CD signal versus the known enantiomeric excess to generate a calibration curve.
-
-
Sample Analysis:
-
Prepare the unknown sample at the same total concentration as the calibration standards.
-
Measure the CD signal of the unknown sample at λ_max.
-
Determine the enantiomeric excess of the unknown sample by interpolating its CD signal on the calibration curve.
-
Potential Signaling Pathway Involvement
The biological activity of many chiral drugs is dependent on their stereochemistry, as they interact with chiral biological targets such as enzymes and receptors. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) target the cyclooxygenase (COX) enzymes. It is plausible that the enantiomers of this compound exhibit differential inhibition of COX-1 and COX-2.
Caption: Hypothetical differential inhibition of COX enzymes.
Conclusion
The robust analysis of isomeric purity is fundamental to the development of safe and effective chiral drugs. While chiral HPLC remains the gold standard for its high resolution and accuracy, CD spectroscopy offers a valuable, high-throughput alternative for rapid screening. The choice of method will ultimately be guided by the specific requirements of the analytical task at hand. The protocols and workflows presented in this guide provide a solid foundation for researchers to develop and implement reliable methods for the isomeric purity analysis of this compound and other chiral carboxylic acids.
References
- 1. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid optical methods for enantiomeric excess analysis: from enantioselective indicator displacement assays to exciton-coupled circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
